2,2-Dimethyl-3-phenylpropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHWATVEWGHHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205249 | |
| Record name | Benzyldimethylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-14-7 | |
| Record name | 2,2-Dimethyl-3-phenylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyldimethylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyldimethylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural and Functional Analysis of 2,2-Dimethyl-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-3-phenylpropanoic acid (CAS 5669-14-7), a substituted carboxylic acid, serves as a key structural motif in medicinal chemistry and organic synthesis.[1] Its structural features, particularly the dimethyl-substituted carbon adjacent to a benzyl group, confer unique physicochemical and biological properties. This document provides a comprehensive technical overview of its structural analysis, synthesis, and its role as a negative allosteric modulator of the Cannabinoid Type 1 (CB1) receptor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support advanced research and development activities.
Physicochemical and Spectroscopic Profile
The intrinsic properties of this compound are fundamental to its handling, formulation, and chemical behavior.
Physicochemical Properties
Quantitative physical and chemical data for the compound are summarized in Table 1.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | 288.3 °C (at 760 mmHg) | [1] |
| Density | 1.07 g/cm³ | [1] |
| pKa (Predicted) | 4.73 ± 0.11 | [1] |
| Flash Point | 185.4 °C | [1] |
| Refractive Index | 1.527 | [1] |
| Vapor Pressure | 0.0011 mmHg (at 25 °C) | [1] |
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure of this compound.
1.2.1. ¹H NMR Spectroscopy The proton NMR spectrum provides characteristic signals corresponding to the distinct proton environments in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~12.0 ppm | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| 7.20-7.30 ppm | Multiplet | 3H | Phenyl (m, p-H) |
| 7.16 ppm | Doublet | 2H | Phenyl (o-H) |
| 2.89 ppm | Singlet | 2H | Methylene (-CH₂-) |
| 1.21 ppm | Singlet | 6H | Gem-dimethyl (-C(CH₃)₂) |
| Solvent: CDCl₃. The chemical shift for the acidic proton can be highly variable. |
1.2.2. ¹³C NMR Spectroscopy While specific experimental data is not readily available in public databases, the expected chemical shifts for the carbon atoms can be predicted based on established correlation tables.
| Chemical Shift (δ) | Assignment |
| ~184 ppm | Carboxylic Acid Carbonyl (C=O) |
| ~138 ppm | Phenyl (quaternary C) |
| ~130 ppm | Phenyl (ortho C-H) |
| ~128 ppm | Phenyl (meta C-H) |
| ~126 ppm | Phenyl (para C-H) |
| ~48 ppm | Methylene (-CH₂-) |
| ~45 ppm | Quaternary Carbon (-C(CH₃)₂) |
| ~24 ppm | Gem-dimethyl (-CH₃) |
1.2.3. Infrared (IR) Spectroscopy The IR spectrum is characterized by absorptions corresponding to its key functional groups.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3030 | C-H Stretch (sp²) | Aromatic |
| ~2970 | C-H Stretch (sp³) | Alkyl |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1600, ~1495 | C=C Stretch | Aromatic Ring |
| ~1420, ~920 | O-H Bend | Carboxylic Acid |
| ~1300 | C-O Stretch | Carboxylic Acid |
| ~700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
1.2.4. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and characteristic fragment ions.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 133 | [M - COOH]⁺ | Loss of the carboxyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), from cleavage of the Cα-Cβ bond |
| 87 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 45 | [COOH]⁺ | Carboxyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation from rearrangement |
Synthesis Protocols
Multiple synthetic routes to this compound have been reported. Below are two detailed experimental protocols.
Protocol 1: Alkylation of Benzyl Isobutyrate
This method involves the formation of a lithium enolate followed by alkylation.
Workflow:
Caption: Synthesis workflow via benzyl isobutyrate alkylation.
Methodology:
-
Dissolve hexamethyldisilazane (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add n-butyllithium (1.5 eq) and allow the mixture to warm to 0 °C over 1 hour to form lithium hexamethyldisilazide (LiHMDS).
-
Cool the solution back to -78 °C and add a solution of benzyl isobutyrate (1.0 eq) in THF dropwise. Stir for 1 hour.
-
Add chlorotrimethylsilane (2.0 eq) dropwise at -78 °C and stir for an additional hour.
-
Allow the reaction to warm to room temperature and stir for approximately 19 hours.
-
Concentrate the reaction mixture under reduced pressure. Dilute the resulting suspension with hexane and filter to remove solid byproducts.
-
Distill the filtrate under reduced pressure to obtain an oil. Heat the oil at 100 °C for 2 hours.
-
Hydrolyze the resulting silyl ketene acetal by stirring with 1 M hydrochloric acid at 60 °C for 4 hours.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, concentrate, and purify the residue by silica gel column chromatography to yield the final product.
Protocol 2: Hydrolysis of Ethyl Ester
This is a straightforward saponification of the corresponding ethyl ester.
Workflow:
Caption: Synthesis workflow via ester hydrolysis.
Methodology:
-
Dissolve ethyl 2,2-dimethyl-3-phenylpropionate (1.0 eq) and potassium hydroxide (3.0 eq) in methanol.
-
Heat the solution under reflux for 2 hours.
-
After cooling, add water to the reaction mixture and extract with diethyl ether to remove any unreacted starting material.
-
Cool the remaining aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure this compound.[2]
Biological Activity: CB1 Receptor Modulation
This compound is structurally related to known negative allosteric modulators (NAMs) of the Cannabinoid Type 1 (CB1) receptor. NAMs bind to a site on the receptor that is distinct from the primary (orthosteric) site, inducing a conformational change that inhibits the functional response of an orthosteric agonist.
Mechanism of Action
The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Activation of the CB1 receptor by an agonist (e.g., the endocannabinoid anandamide) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
A NAM like this compound does not compete with the agonist for the orthosteric binding site. Instead, it binds to an allosteric pocket, which alters the receptor's conformation. This can have two key consequences:
-
Inhibition of Function: The conformational change prevents the agonist-bound receptor from efficiently coupling to and activating the Gi protein, thus blocking the downstream signaling cascade and preventing the inhibition of cAMP production.
-
Enhanced Agonist Binding: Paradoxically, the allosteric binding can sometimes increase the binding affinity of the orthosteric agonist, a phenomenon known as positive binding cooperativity.
Signaling Pathway
The modulatory effect on the CB1 signaling pathway is depicted below.
Caption: Allosteric modulation of the CB1 receptor signaling pathway.
Quantitative Biological Data
While specific inhibitory constants (Ki) or IC₅₀ values for this compound are not widely published, data from well-characterized and structurally related CB1 NAMs illustrate the typical potency of this compound class.
| Compound | Assay Type | Agonist | pEC₅₀ / pIC₅₀ | Reference |
| ORG27569 | cAMP Inhibition | WIN55,212-2 | 5.49 ± 0.08 | [3] |
| PSNCBAM-1 | cAMP Inhibition | WIN55,212-2 | 5.98 ± 0.11 | [3] |
| ORG27569 | Receptor Internalization | WIN55,212-2 | 4.64 ± 0.22 | [3] |
| PSNCBAM-1 | Receptor Internalization | WIN55,212-2 | 5.15 ± 0.05 | [3] |
These values represent the negative logarithm of the molar concentration producing 50% of the maximal response and are indicative of the potency of these NAMs in functional cellular assays.
Conclusion
This compound is a molecule of significant interest due to its well-defined structure and its potential as a pharmacological tool for modulating the endocannabinoid system. The detailed physicochemical, spectroscopic, and synthetic data provided herein offer a solid foundation for its use in research and development. Its mechanism as a negative allosteric modulator of the CB1 receptor highlights a sophisticated method for fine-tuning GPCR activity, representing a promising avenue for the development of novel therapeutics with potentially improved safety profiles compared to direct orthosteric agonists or antagonists.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2,2-Dimethyl-3-phenylpropanoic acid (CAS No: 5669-14-7). The information herein is compiled to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and material science.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound. These values are essential for understanding the compound's behavior in different environments and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | 288.3 °C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| Flash Point | 185.4 °C | [1] |
| Vapor Pressure | 0.0011 mmHg at 25 °C | [1] |
| Refractive Index | 1.527 | [1] |
| pKa (Predicted) | 4.73 ± 0.11 | [1] |
| logP (Computed) | 2.6 | [2] |
| Solubility in Water | Data not available | [1] |
Experimental Protocols
Determination of Melting Point
A calibrated digital melting point apparatus is typically employed. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point.
Determination of Boiling Point
The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For higher accuracy, this is performed under controlled pressure conditions.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture) and is titrated with a standardized solution of a strong base, such as sodium hydroxide. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination. A solution of this compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a carboxylic acid like this compound.
Caption: Workflow for Physicochemical Property Determination.
References
An In-depth Technical Guide to 2,2-Dimethyl-3-phenylpropanoic acid (CAS 5669-14-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-3-phenylpropanoic acid, with the CAS number 5669-14-7, is a carboxylic acid derivative of propionic acid.[1] It features a phenyl group and two methyl groups attached to the carbon chain. This compound serves as a significant building block in organic synthesis and as an intermediate in the preparation of more complex molecules, particularly in the field of pharmaceuticals. Its structural characteristics make it a subject of interest for researchers exploring new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 5669-14-7 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzyldimethylacetic acid, α,α-Dimethylhydrocinnamic acid | [2] |
| Appearance | Colorless, odorless solid | [1] |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | 288.3 °C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| pKa | 4.73 ± 0.11 (Predicted) | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: PubChem indicates the availability of a ¹³C NMR spectrum, although the specific chemical shifts are not detailed in the accessible literature.[2] For the related compound 2-methylpropanoic acid, the carboxyl carbon appears at a high chemical shift, while the methyl carbons are at a lower chemical shift, an effect influenced by the electronegativity of the oxygen atoms.[3] A similar pattern would be expected for this compound.
-
¹H NMR: Detailed ¹H NMR data for the title compound is not available in the searched literature. For the related propanoic acid, distinct peaks are observed for the protons in different chemical environments (carboxyl, methylene, and methyl groups).[4]
3.2. Infrared (IR) Spectroscopy
Specific IR spectral data for this compound is not available. However, based on its structure, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.
3.3. Mass Spectrometry (MS)
The mass spectrum of the related 3-phenylpropanoic acid shows a molecular ion peak and fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the side chain.[5] A similar fragmentation pattern would be anticipated for this compound.
Synthesis
A common synthetic route to this compound involves a two-step process starting from a suitable precursor.
4.1. Synthesis of Ethyl 2,2-dimethyl-3-phenylpropionate
This intermediate can be synthesized via methods such as the Horner-Wadsworth-Emmons reaction followed by a reduction, although a specific protocol for this exact ester was not found in the searched literature.[6]
4.2. Hydrolysis of Ethyl 2,2-dimethyl-3-phenylpropionate
The final product, this compound, can be obtained by the hydrolysis of its ethyl ester.
Experimental Protocol: Hydrolysis of Ethyl 2,2-dimethyl-3-phenylpropionate
-
Reactants:
-
Ethyl 2,2-dimethyl-3-phenylpropionate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ether
-
Hydrochloric acid (HCl) or another suitable acid
-
-
Procedure:
-
Dissolve ethyl 2,2-dimethyl-3-phenylpropionate and potassium hydroxide in methanol.
-
Heat the solution under reflux for approximately 2 hours.
-
After cooling, add water to the reaction mixture.
-
Extract the aqueous layer twice with ether to remove any unreacted ester or organic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
-
Logical Workflow for Synthesis:
Caption: Two-step synthesis of this compound.
Biological Activity and Pharmacological Potential
While extensive pharmacological data for this compound is limited in the public domain, its structural similarity to known bioactive molecules suggests potential therapeutic applications.
5.1. Cannabinoid Receptor Modulation
There is evidence to suggest that derivatives of this compound may act as allosteric modulators of the cannabinoid 1 (CB1) receptor. Specifically, it is structurally related to known negative allosteric modulators (NAMs) of the CB1 receptor, such as GAT100. CB1 receptor NAMs are of significant interest in drug development as they can attenuate the effects of orthosteric agonists without directly competing for the primary binding site, potentially offering a safer therapeutic window.
Signaling Pathway of CB1 Receptor Modulation
Caption: Allosteric modulation of the CB1 receptor signaling pathway.
5.2. Experimental Protocol for CB1 Receptor Binding Assay
The following is a generalized experimental protocol for determining the binding affinity of a compound to the CB1 receptor, which could be adapted for this compound.
-
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
Radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound or vehicle (for total binding) or a saturating concentration of a known CB1 antagonist (for non-specific binding).
-
Incubate the plate at 30°C for 1 hour to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold washing buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
-
Experimental Workflow for Binding Assay:
Caption: Workflow for a CB1 receptor radioligand binding assay.
Conclusion
This compound is a compound with a well-defined chemical structure and physicochemical properties. While its primary current application lies in organic synthesis, its structural relationship to known CB1 receptor allosteric modulators suggests a promising avenue for future research in drug discovery. Further investigation is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and comprehensively evaluate its pharmacological profile, particularly its activity at the CB1 receptor. The experimental protocols outlined in this guide provide a framework for such future studies.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C11H14O2 | CID 21880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,2-Dimethyl-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-phenylpropanoic acid. Due to the limited availability of experimentally obtained public data, this document presents a combination of predicted and expected spectroscopic characteristics based on the compound's structure and data from analogous compounds. This guide is intended to support research and development activities by providing key spectral information, detailed experimental protocols for its acquisition, and visual aids to understand the underlying chemical principles.
Introduction
This compound (CAS No: 5669-14-7) is a carboxylic acid derivative with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Its structure, featuring a phenyl group, a quaternary dimethyl-substituted carbon, and a carboxylic acid moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, characterization, and quality control in various scientific and industrial applications, including drug development and organic synthesis.
Spectroscopic Data Summary
The following tables summarize the expected and predicted spectroscopic data for this compound across various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.35-7.20 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~2.80 | Singlet | 2H | -CH₂- |
| ~1.25 | Singlet | 6H | -C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~184 | Quaternary | -COOH |
| ~138 | Quaternary | Aromatic (C-ipso) |
| ~130 | Tertiary | Aromatic (C-ortho) |
| ~128 | Tertiary | Aromatic (C-meta) |
| ~126 | Tertiary | Aromatic (C-para) |
| ~48 | Secondary | -CH₂- |
| ~42 | Quaternary | -C(CH₃)₂ |
| ~25 | Primary | -C(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| 3080-3030 | Medium | C-H stretch (Aromatic) |
| 2980-2870 | Medium-Strong | C-H stretch (Aliphatic) |
| 1710-1690 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |
| 1470, 1380 | Medium | C-H bend (gem-dimethyl) |
| 1300-1200 | Strong | C-O stretch |
| 950-910 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Expected Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
| m/z | Relative Intensity | Proposed Fragment |
| 178 | Moderate | [M]⁺ (Molecular Ion) |
| 163 | Low | [M - CH₃]⁺ |
| 133 | Moderate | [M - COOH]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 57 | Moderate | [C(CH₃)₃]⁺ |
| 45 | Moderate | [COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a small amount (a few milligrams) of solid this compound directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/s
Data Processing:
-
The mass spectrum corresponding to the chromatographic peak of the analyte is extracted.
-
Identify the molecular ion peak and major fragment ions.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed major fragmentation pathway in EI-Mass Spectrometry.
Caption: Simplified representation of key NMR structural correlations.
References
An In-depth Technical Guide on the Theoretical Properties of 2,2-Dimethyl-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 2,2-Dimethyl-3-phenylpropanoic acid (CAS No. 5669-14-7). While primarily recognized as a versatile building block in organic synthesis, particularly in the development of novel therapeutics, a thorough understanding of its intrinsic physicochemical and spectroscopic characteristics is paramount for its effective utilization. This document consolidates available data on its synthesis, characterization, and known applications, while also highlighting areas where further research is warranted. Due to a lack of available data on its direct biological activity, this guide focuses on its chemical properties and synthetic utility, providing detailed experimental protocols where available and generalized procedures for its characterization.
Physicochemical Properties
This compound, also known as α,α-Dimethylhydrocinnamic acid, is a solid at room temperature.[1] Its core structure consists of a propanoic acid backbone with two methyl groups at the α-position and a phenyl group at the β-position. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Melting Point | 59-60 °C | [3] |
| Boiling Point | 288.3 °C at 760 mmHg | [3] |
| Density | 1.07 g/cm³ | [3] |
| Predicted pKa | 4.73 ± 0.11 | [3] |
| Kovats Retention Index (Standard Polar) | 2262 | [2] |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. A common and effective method involves the hydrolysis of its corresponding ethyl ester, ethyl 2,2-dimethyl-3-phenylpropionate. An alternative conceptual pathway involves the oxidation of 2,2-dimethyl-3-phenylpropionaldehyde.
Synthesis via Hydrolysis of Ethyl 2,2-Dimethyl-3-phenylpropionate
This two-step process involves the initial synthesis of the ethyl ester followed by its hydrolysis to the carboxylic acid.
Experimental Protocol (General Procedure):
-
In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 equivalent) and ethanol (2.0 equivalents) in a suitable solvent such as 1,2-dichloroethane.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture.
-
Slowly bubble sulfuryl fluoride (SO₂F₂) gas from a balloon into the stirred reaction mixture at room temperature.
-
Monitor the reaction for 5 hours.
-
Upon completion, concentrate the reaction mixture under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain ethyl 3-phenylpropionate.[5]
Note: This is a general procedure for a related compound and would need to be adapted and optimized for the synthesis of ethyl 2,2-dimethyl-3-phenylpropionate.
Experimental Protocol:
-
In a round-bottom flask, dissolve ethyl 2,2-dimethyl-3-phenylpropionate (1.0 equivalent) in methanol.[6]
-
Add a solution of potassium hydroxide (3.0 equivalents) in methanol to the flask.[6]
-
Heat the mixture under reflux for 2 hours.[6]
-
After cooling, add water to the reaction mixture and extract with a non-polar solvent to remove any unreacted ester.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to yield this compound.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Conceptual Synthesis via Oxidation of 2,2-Dimethyl-3-phenylpropionaldehyde
Although a direct protocol for this specific transformation is not detailed in the available literature, the oxidation of the corresponding aldehyde represents a viable synthetic strategy. Various methods are available for the oxidation of aldehydes to carboxylic acids.[7][8][9]
Experimental Protocol (General Procedure - Pinnick Oxidation):
-
Dissolve 2,2-dimethyl-3-phenylpropionaldehyde (1.0 equivalent) in a suitable solvent system such as a mixture of acetonitrile, tert-butanol, and water.
-
Add sodium dihydrogen phosphate monohydrate as a buffer.
-
Cool the reaction mixture in an ice bath and add a scavenger such as 2-methyl-2-butene.
-
Slowly add an aqueous solution of sodium chlorite (NaClO₂).
-
Stir the reaction mixture in the cold until the reaction is complete, as monitored by TLC.
-
Upon completion, perform a standard aqueous workup, including extraction and acidification, to isolate the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Caption: Conceptual workflow for the synthesis via oxidation of the corresponding aldehyde.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12 (broad singlet) | ~180-185 |
| Phenyl (Ar-H) | ~7.1-7.3 (multiplet) | ~126-140 |
| Methylene (-CH₂-) | ~2.8-3.0 (singlet) | ~40-45 |
| Methyl (-CH₃) | ~1.2 (singlet) | ~25-30 |
| Quaternary Carbon (-C(CH₃)₂-) | - | ~45-50 |
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium-Strong |
| C=C (Aromatic) | 1450-1600 | Medium-Weak |
General Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI): Under electron ionization, the molecular ion peak (M⁺) at m/z = 178 would be expected. Common fragmentation pathways for aromatic carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the benzylic bond, leading to characteristic fragment ions.
General Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[11]
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
Caption: General workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available data on the direct biological activity of this compound. Its primary role in the scientific literature is as a key intermediate in the synthesis of more complex, biologically active molecules.[3] For instance, it has been utilized in the rational design of cannabinoid type-1 (CB1) receptor allosteric modulators.[3]
Given the absence of direct biological data, it is not possible to delineate any specific signaling pathways that are modulated by this compound. In such cases, initial biological evaluation would typically involve a panel of general cytotoxicity assays to determine its effect on cell viability.
General Protocol for In Vitro Cytotoxicity Assays (e.g., MTT Assay):
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
The molecular mechanisms of how organic acids can affect cells include energy competition, permeabilization of the bacterial outer membrane, an increase in intracellular osmotic pressure, and the inhibition of biomolecule synthesis.[12]
Computational Chemistry Studies
To date, no specific computational chemistry studies, such as Density Functional Theory (DFT) calculations or detailed molecular modeling for this compound, have been published. Such studies would be valuable for:
-
Predicting and confirming spectroscopic data (NMR, IR).
-
Determining conformational preferences.
-
Calculating electronic properties such as electrostatic potential and frontier molecular orbitals.
-
Informing potential biological activity through molecular docking studies with various protein targets.
Conclusion
This compound is a compound with well-defined physicochemical properties and established synthetic routes. Its utility as a synthetic intermediate is evident in the literature. However, a significant gap exists in the understanding of its direct biological effects and its theoretical properties from a computational chemistry perspective. The protocols and data presented in this guide serve as a foundation for researchers utilizing this compound and highlight the need for further investigation into its biological and computational profiles to unlock its full potential in drug discovery and development.
References
- 1. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. mdpi.com [mdpi.com]
The Pivotal Role of 2,2-Dimethyl-3-phenylpropanoic Acid in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-3-phenylpropanoic acid, a substituted carboxylic acid with the chemical formula C₁₁H₁₄O₂, serves as a crucial building block in the landscape of organic synthesis.[1] Its unique structural features, including a sterically hindered carboxylic acid moiety and a phenyl group, make it a valuable precursor for the synthesis of a diverse array of complex organic molecules, particularly in the pharmaceutical and fragrance industries.[1][2] This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their synthetic endeavors.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| CAS Number | 5669-14-7 | [3] |
| Melting Point | 59-61 °C | |
| Boiling Point | 288.3 °C at 760 mmHg | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Key Synthetic Transformations and Applications
This compound is a versatile substrate for a variety of chemical transformations, primarily centered around the reactivity of its carboxylic acid group. These reactions allow for its incorporation into larger, more complex molecular architectures.
Amide Bond Formation: Synthesis of Novel Amides
The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry, leading to the formation of a key structural motif present in numerous biologically active compounds. The synthesis of amides from this compound can be achieved through various coupling methods.
This protocol is adapted from established procedures for similar sterically hindered carboxylic acids and provides a reliable method for the synthesis of N-aryl amides.[4][5][6]
Reactants:
-
This compound
-
Aniline
-
Pivaloyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 0 °C to room temperature |
Reaction Workflow:
Caption: Workflow for the synthesis of 2,2-Dimethyl-N-phenylpropanamide.
Esterification: Accessing Valuable Esters
Ester derivatives of this compound are valuable intermediates in their own right and can be synthesized through Fischer-Speier esterification or other acid-catalyzed methods.[7][8]
This protocol outlines the acid-catalyzed esterification of this compound with methanol.
Reactants:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by GC-MS) | >99% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | Reflux (approx. 65 °C) |
Reaction Mechanism:
Caption: Mechanism of Fischer-Speier Esterification.
Application in Drug Discovery and Development
The structural motif of this compound is found in various pharmacologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. While direct synthesis pathways from this specific acid to marketed drugs are not always the primary industrial route, its structural similarity to key intermediates makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its utility in the construction of complex molecules, particularly amides and esters, underscores its importance in both academic research and industrial applications, including the development of new pharmaceuticals and fragrances. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this compound, enabling chemists to harness its full synthetic potential.
References
- 1. Cas 5669-14-7,this compound | lookchem [lookchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | C11H14O2 | CID 21880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.abo.fi [research.abo.fi]
- 8. Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst [organic-chemistry.org]
Potential biological and pharmacological properties of 2,2-Dimethyl-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-3-phenylpropanoic acid, a substituted carboxylic acid, is a notable building block in synthetic organic chemistry. While direct biological or pharmacological activities of this specific compound are not extensively documented in publicly available literature, its structural motif is a key component in a variety of molecules with significant therapeutic properties. This technical guide provides a comprehensive overview of the known applications and physicochemical characteristics of this compound. Furthermore, it explores the broader biological and pharmacological landscape of phenylpropanoic acid derivatives to contextualize the potential of this compound class in drug discovery and development. This document aims to serve as a foundational resource for researchers and scientists interested in the synthetic utility and latent therapeutic possibilities of this compound and its analogues.
Introduction
This compound (CAS 5669-14-7) is a carboxylic acid derivative characterized by a phenyl group and two methyl groups attached to the propanoic acid backbone.[1] Its primary role, as established in the scientific literature, is that of a key intermediate in the synthesis of more complex organic molecules, including various pharmaceuticals.[1] The unique structural arrangement of this compound makes it a valuable precursor for creating novel compounds with diverse potential applications in medicine and other industries.[1]
While this guide will detail the known physicochemical properties and synthetic applications of this compound, it is important to note the current gap in research regarding its intrinsic biological and pharmacological effects. To provide a broader context for its potential, this document will also delve into the well-established activities of the wider class of phenylpropanoic acid derivatives.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and for predicting its behavior in biological systems. The table below summarizes the key physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [1][3] |
| CAS Number | 5669-14-7 | [2][3] |
| Appearance | Solid | |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | 288.3 °C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| Flash Point | 185.4 °C | [1] |
| pKa | 4.73 ± 0.11 (Predicted) | [1] |
| Purity | ≥95% - ≥99% (Varies by supplier) | [2][3] |
| Storage | Sealed in dry, room temperature | [1] |
Role in Chemical Synthesis
The primary documented utility of this compound lies in its function as a versatile intermediate in organic synthesis.[1] Its carboxylic acid group allows for a variety of chemical transformations, such as esterification and amidation, to produce a diverse range of derivatives. The phenyl and dimethyl groups influence the steric and electronic properties of the molecule, which can be strategically utilized in the design of new chemical entities.
The following diagram illustrates a conceptual workflow where this compound serves as a foundational building block for the synthesis of more complex, potentially biologically active molecules.
Caption: Conceptual workflow of this compound as a synthetic intermediate.
Biological and Pharmacological Potential of Phenylpropanoic Acid Derivatives
While this compound itself lacks extensive biological data, the broader class of phenylpropanoic acid derivatives is rich with pharmacologically active compounds. These derivatives have been shown to possess a wide array of therapeutic properties, as summarized in the table below. It is crucial to emphasize that these activities are not directly attributable to this compound but rather illustrate the potential of the underlying chemical scaffold.
| Biological Activity | Examples of Phenylpropanoic Acid Derivatives | Therapeutic Area |
| Anti-inflammatory | Ibuprofen, Ketoprofen, Naproxen | Pain relief, reduction of inflammation[4][5] |
| Antidiabetic | GPR40 agonists | Treatment of type 2 diabetes[6] |
| Antimicrobial | Various synthetic derivatives | Infectious diseases[7][8] |
| Anticancer | Certain synthetic derivatives | Oncology[4][5] |
| Anticonvulsant | Certain synthetic derivatives | Neurology[4][5] |
| Antihistamine | Fexofenadine precursors | Allergy treatment[9] |
The diverse biological activities of phenylpropanoic acid derivatives stem from their ability to interact with a variety of biological targets, including enzymes and receptors. For instance, the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylpropanoic acid core are due to their inhibition of cyclooxygenase (COX) enzymes.[10]
Experimental Protocols: A General Synthetic Approach
Given the absence of specific biological experimental protocols for this compound, this section provides a general methodology for the synthesis of a phenylpropanoic acid derivative, adapted from established procedures for related compounds. This protocol is for illustrative purposes to provide insight into the chemical synthesis involving this class of molecules.
Objective: To synthesize a 2-phenylpropanoic acid derivative via mono-c-methylation of an arylacetonitrile followed by hydrolysis.
Materials:
-
Arylacetonitrile
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄)
-
Autoclave
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Rotary evaporator
-
Distillation apparatus
-
Gas chromatograph (GC) or Thin-Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Methylation: a. In a 500-mL autoclave, combine the arylacetonitrile, dimethyl carbonate, and potassium carbonate in a 1:16:2 molar ratio, respectively.[11] b. Seal the autoclave and heat the reaction mixture to the appropriate temperature (e.g., 180-200 °C) for a specified time (e.g., 4-6 hours), with stirring.[11] c. Monitor the reaction progress by periodically taking small aliquots, diluting with diethyl ether, washing with water, and analyzing by GC or TLC to determine the conversion to the monomethyl derivative.[11] d. Once the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.
-
Work-up of Methylated Product: a. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[11] b. Combine the organic extracts, wash with water (60 mL), and dry over anhydrous sodium sulfate.[11] c. Filter the solution and remove the solvent by rotary evaporation to yield the crude 2-arylpropionitrile.
-
Hydrolysis: a. To the crude nitrile, add a 10% aqueous solution of sodium hydroxide (~5 mL per gram of substrate).[11] b. Heat the mixture at reflux temperature until the hydrolysis is complete, as monitored by GC or TLC (e.g., 4-5 hours).[11] c. Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Purification: a. Extract the acidified mixture with diethyl ether (3 x 50 mL).[11] b. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[11] c. After filtration, remove the solvent by rotary evaporation. d. Purify the resulting crude 2-phenylpropanoic acid derivative by distillation under reduced pressure or recrystallization.[11]
Future Research Directions
The established role of this compound as a synthetic intermediate, coupled with the diverse biological activities of the broader phenylpropanoic acid class, suggests that a dedicated investigation into the pharmacological properties of this compound and its novel derivatives is a promising avenue for future research. Key areas for exploration could include:
-
In vitro screening: Evaluating the compound and its derivatives against a panel of biological targets, such as enzymes and receptors implicated in various diseases.
-
Antimicrobial testing: Assessing its activity against a range of bacterial and fungal strains.
-
Cytotoxicity assays: Determining its effect on various cancer cell lines.
-
In vivo studies: Should in vitro studies yield positive results, further investigation in animal models would be warranted to understand its pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is a valuable molecule for synthetic chemists, serving as a versatile building block in the creation of a wide range of organic compounds. While its own biological and pharmacological profile remains largely unexplored, the extensive therapeutic applications of the phenylpropanoic acid scaffold highlight the potential for the development of novel, active molecules derived from this intermediate. This technical guide has summarized the currently available information on this compound and provided a broader context of the pharmacological importance of its chemical class. It is hoped that this document will serve as a useful resource for researchers and stimulate further investigation into the untapped potential of this compound and its derivatives in the field of drug discovery and development.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound, CasNo.5669-14-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. This compound 95% | CAS: 5669-14-7 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2,2-Dimethyl-3-phenylpropanoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-phenylpropanoic acid, a significant carboxylic acid derivative. The document covers its historical discovery, detailed synthesis protocols, physicochemical properties, and its role in contemporary research, particularly in the development of novel therapeutics. Emphasis is placed on its emerging relevance as a structural scaffold for allosteric modulators of the cannabinoid type-1 (CB1) receptor, a target of intense interest in drug discovery. This guide is intended to be a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and pharmacology, offering detailed experimental procedures, tabulated data for easy reference, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound, also known by synonyms such as α,α-Dimethylhydrocinnamic acid and 2-Benzyl-2-methylpropanoic acid, is a white crystalline solid with the chemical formula C₁₁H₁₄O₂.[1] While seemingly a simple molecule, it serves as a crucial building block in organic synthesis and has garnered significant attention as a key intermediate in the preparation of various pharmaceuticals.[1] Its structural rigidity and specific stereochemical features make it an attractive scaffold for the design of biologically active compounds.
This guide will delve into the historical context of its discovery and synthesis, providing a foundation for understanding its development. A significant portion of this document is dedicated to its emerging role in the modulation of the endocannabinoid system, specifically as a core fragment in the design of allosteric modulators for the CB1 receptor. The intricate signaling pathways associated with CB1 receptor modulation will be detailed, along with experimental workflows for assessing the activity of compounds derived from this scaffold.
Discovery and History
The first documented synthesis of this compound appears in the chemical literature in the latter half of the 20th century. An early report of its synthesis can be found in a 1971 publication in the Journal of Organic Chemistry.[2] The method described involved the hydrolysis of the corresponding piperidide, which was formed from the reaction of dimethylketene with N-benzylidenepiperidine.[2] This early work laid the groundwork for subsequent explorations of its chemical reactivity and potential applications. Further research into related compounds, such as the asymmetric synthesis of β-amino-α,α-dimethyl-β-phenylpropionic acid, was reported in 1979, highlighting the growing interest in this structural class.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 5669-14-7 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | 288.3 °C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| pKa | 4.73 ± 0.11 (Predicted) | [1] |
| Flash Point | 185.4 °C | [1] |
| Refractive Index | 1.527 | [1] |
| Vapor Pressure | 0.0011 mmHg at 25°C | [1] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. A common and reliable method involves the hydrolysis of its corresponding ethyl ester.
Synthesis via Hydrolysis of Ethyl 2,2-Dimethyl-3-phenylpropionate
This two-step procedure starts with the synthesis of the ethyl ester followed by its hydrolysis to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 2,2-dimethyl-3-phenylpropionate
Step 2: Hydrolysis to this compound
The following protocol is adapted from a reported procedure.[3]
Materials:
-
Ethyl 2,2-dimethyl-3-phenylpropionate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,2-dimethyl-3-phenylpropionate (1.0 g, 4.85 mmol) in methanol (15 mL).
-
Add potassium hydroxide (3.5 g, 62.4 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, add 50 mL of water to the reaction mixture.
-
Extract the aqueous solution with diethyl ether (2 x 25 mL) to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of approximately 1 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as hexanes.
Role in Drug Discovery: A Scaffold for CB1 Receptor Allosteric Modulators
While this compound itself has not been extensively studied for its direct biological activity, its rigid, dimethyl-substituted propanoic acid backbone has proven to be a valuable scaffold in the design of allosteric modulators of the cannabinoid type-1 (CB1) receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind, offering a more nuanced approach to receptor modulation with the potential for greater therapeutic selectivity and reduced side effects.
The Cannabinoid Type-1 (CB1) Receptor and its Signaling
The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. Its activation by endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Below is a diagram illustrating the canonical signaling pathway of the CB1 receptor upon activation by an orthosteric agonist.
Caption: Canonical CB1 Receptor Signaling Pathway.
Allosteric Modulation of the CB1 Receptor
Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the affinity and/or efficacy of orthosteric ligands. The this compound scaffold has been incorporated into molecules that exhibit NAM activity at the CB1 receptor. These compounds can reduce the signaling of orthosteric agonists without directly competing for the same binding site.
The following diagram illustrates the concept of allosteric modulation of the CB1 receptor.
Caption: Allosteric Modulation of the CB1 Receptor.
Experimental Workflow for Assessing CB1 Receptor Activity
To evaluate the potential of compounds derived from this compound as CB1 receptor modulators, a series of in vitro assays are typically employed. A common workflow involves initial binding assays to determine affinity for the receptor, followed by functional assays to assess the compound's effect on receptor signaling.
The following diagram outlines a typical experimental workflow for characterizing a potential CB1 receptor allosteric modulator.
Caption: Experimental Workflow for CB1 Modulator Characterization.
Detailed Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Materials:
-
Cell membranes expressing the CB1 receptor
-
[³⁵S]GTPγS (radioligand)
-
Guanosine diphosphate (GDP)
-
Test compound (potential allosteric modulator)
-
Orthosteric agonist (e.g., CP55940)
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes expressing the CB1 receptor.
-
In a microcentrifuge tube, combine the cell membranes (typically 5-20 µg of protein), GDP (to a final concentration of 10-100 µM), and the test compound at various concentrations in the assay buffer.
-
To assess allosteric effects, a fixed concentration of an orthosteric agonist is also included in a parallel set of experiments.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
Incubate the reaction mixture at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are analyzed to determine the effect of the test compound on basal and agonist-stimulated [³⁵S]GTPγS binding.
Conclusion and Future Directions
This compound has evolved from a simple organic molecule to a scaffold of significant interest in modern drug discovery. Its historical synthesis and well-defined physicochemical properties provide a solid foundation for its use in the rational design of novel therapeutics. The application of this structural motif in the development of allosteric modulators for the CB1 receptor represents a promising avenue for the treatment of various neurological and psychiatric disorders, potentially offering improved safety and efficacy profiles compared to traditional orthosteric ligands.
Future research will likely focus on further exploring the structure-activity relationships of derivatives of this compound to fine-tune their allosteric effects on the CB1 receptor. The development of highly selective PAMs or NAMs based on this scaffold could lead to the next generation of therapies targeting the endocannabinoid system. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support and inspire these future research endeavors.
References
A Comprehensive Technical Guide to the Safety and Handling of 2,2-Dimethyl-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the safety and handling precautions for 2,2-Dimethyl-3-phenylpropanoic acid (CAS No. 5669-14-7). The information is compiled from various safety data sheets to ensure a comprehensive guide for laboratory and drug development settings.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Classification
| Classification | Category | Hazard Statement Code |
| Acute toxicity, oral | 4 | H302 |
| Skin corrosion/irritation | 2 | H315 |
| Serious eye damage/eye irritation | 2A | H319 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335 |
Table 2: Hazard Statements and Precautionary Measures
| Code | Statement |
| H302 | Harmful if swallowed.[1][2][3][4] |
| H315 | Causes skin irritation.[1][2][3][4] |
| H319 | Causes serious eye irritation.[1][2][3][4] |
| H335 | May cause respiratory irritation.[1][2][3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7] |
| P264 | Wash skin thoroughly after handling.[4][5][6][7][8] |
| P270 | Do not eat, drink or smoke when using this product.[4][7] |
| P271 | Use only outdoors or in a well-ventilated area.[5][6][7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6][7][8][9] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5][6][8] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5][6][8][9] |
| P330 | Rinse mouth.[4][9] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4][5][8] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[4][5][8] |
| P362 | Take off contaminated clothing and wash before reuse.[4][5][8] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |
| P405 | Store locked up.[5] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Melting Point | 59-60 °C | [10][11] |
| Boiling Point | 288.3 °C at 760 mmHg | [10] |
| Flash Point | 185.4 °C | [10] |
| Density | 1.07 g/cm³ | [10] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [10][11][12] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this compound.
Handling
-
Engineering Controls : Handle in a well-ventilated area. Use a local exhaust ventilation system to control dust or aerosol generation.[1][5][8] Ensure eyewash stations and safety showers are readily accessible.[7][13]
-
Personal Protective Equipment (PPE) :
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[1][5] Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly after handling.[1][4][5][8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13][14]
-
Keep away from incompatible materials such as strong oxidizing agents.[8][13]
Emergency Procedures
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][4][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][4][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4][5][9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products : May produce carbon monoxide and carbon dioxide upon combustion.[13][14][15]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[13][14][15]
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Evacuate personnel to safe areas.[1][4]
-
Environmental Precautions : Prevent product from entering drains.[1][4][9]
-
Containment and Cleanup : Sweep up and shovel into a suitable, closed container for disposal.[1][15] Avoid creating dust.[1]
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Visual Workflows
The following diagrams illustrate the recommended workflows for handling and emergency first aid.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal safety review and training by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for the material before use.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | C11H14O2 | CID 21880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Dimethylamino)-3-phenylpropanoic acid | C11H15NO2 | CID 140236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. lookchem.com [lookchem.com]
- 11. This compound | 5669-14-7 [m.chemicalbook.com]
- 12. This compound 95% | CAS: 5669-14-7 | AChemBlock [achemblock.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Navigating the Solubility Landscape of 2,2-Dimethyl-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-3-phenylpropanoic acid is a carboxylic acid derivative with applications as an intermediate in pharmaceutical and organic synthesis.[1] A comprehensive understanding of its solubility characteristics is crucial for its effective use in drug development, formulation, and chemical reactions. This technical guide provides a summary of the available physicochemical properties of this compound. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document further presents a detailed, generalized experimental protocol for determining its solubility in various solvents. This protocol is based on the widely accepted shake-flask method coupled with gravimetric analysis, providing a robust framework for researchers to generate reliable solubility data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | 288.3 °C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| pKa (Predicted) | 4.73 ± 0.11 | [1] |
| Appearance | Not specified (likely a solid at room temperature) | |
| CAS Number | 5669-14-7 | [1][2] |
Note: The predicted pKa suggests that this compound is a weak acid. Its solubility in aqueous solutions is therefore expected to be pH-dependent, with increased solubility in basic conditions due to the formation of the corresponding carboxylate salt.
Experimental Protocol for Solubility Determination
The following protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a chosen solvent system. This method is adapted from the well-established shake-flask technique.[3][4][5]
Materials
-
This compound (high purity)
-
Selected solvent(s) of interest (e.g., water, buffers of varying pH, ethanol, methanol, acetone, etc.)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Drying oven
-
Pre-weighed evaporation dishes or vials
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the filtrate using a suitable method (e.g., gentle heating in a drying oven at a temperature below the compound's boiling point, or under a stream of inert gas).
-
Once the solvent is completely evaporated, re-weigh the container with the dried solute. Continue drying and weighing until a constant weight is achieved.
-
Data Calculation
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of container with dried solute - Weight of empty container) / Volume of filtrate withdrawn (mL)] x 100
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be published, its physicochemical properties suggest it behaves as a typical weak carboxylic acid. For researchers and professionals in drug development and chemical synthesis, direct experimental determination of its solubility in relevant solvent systems is essential. The provided detailed protocol based on the shake-flask method offers a reliable and standardized approach to generate this critical data, enabling informed decisions in formulation, reaction optimization, and overall research and development.
References
Methodological & Application
Synthesis of 2,2-Dimethyl-3-phenylpropanoic acid detailed experimental protocol
Application Note: Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid
Introduction
This compound is a carboxylic acid derivative with a substituted propanoic acid backbone.[1] It serves as a valuable building block in organic synthesis, particularly as an intermediate in the preparation of more complex molecules, including pharmaceuticals.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the alkylation of an isobutyrate precursor. The described method involves the formation of a lithium enolate followed by an alkylation reaction.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 2,2-dimethyl-3-phenylpropionic acid from benzyl isobutyrate.[2]
Materials:
-
Benzyl isobutyrate
-
Hexamethyldisilazane (HMDS)
-
n-Butyllithium (n-BuLi) in hexane (e.g., 1.67 M)
-
Chlorotrimethylsilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Chloroform
-
Diatomaceous earth
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Apparatus for filtration
-
Apparatus for column chromatography
-
Heating mantle or oil bath
-
NMR spectrometer for product characterization
Procedure:
Step 1: Formation of Lithium Hexamethyldisilazide (LiHMDS) and Enolate Generation
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexamethyldisilazane (1.5 eq) in anhydrous tetrahydrofuran at -78 °C.
-
Slowly add a solution of n-butyllithium in hexane (1.5 eq) dropwise to the stirred HMDS solution.
-
Allow the reaction mixture to warm to 0 °C over 1 hour to ensure the complete formation of LiHMDS.
-
Cool the solution back down to -78 °C.
-
Slowly add a solution of benzyl isobutyrate (1.0 eq) in anhydrous tetrahydrofuran dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to allow for the formation of the ester enolate.
Step 2: Silyl Ketene Acetal Formation
-
While maintaining the temperature at -78 °C, add chlorotrimethylsilane (a slight excess) dropwise to the reaction mixture.
-
Continue stirring at this temperature for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 19 hours.
Step 3: Work-up and Isolation of Intermediate
-
Concentrate the reaction mixture under reduced pressure to remove some of the solvent.
-
Dilute the resulting white suspension with hexane.
-
Filter the mixture through a pad of diatomaceous earth under an inert atmosphere to remove the precipitated salts.
-
Concentrate the filtrate by rotary evaporation to obtain a light yellow oil.
-
Heat the oil at 100 °C for 2 hours, which should result in a brown oil. This is the crude silyl ketene acetal intermediate.
Step 4: Hydrolysis to this compound
-
Mix the crude oily product with 1 M hydrochloric acid.
-
Heat the mixture at 60 °C with vigorous stirring for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL) and then with chloroform (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude product by medium-pressure column chromatography on silica gel using 100% ethyl acetate as the eluent.
-
The final product, this compound, is obtained as white crystals.[2]
-
Characterize the product using appropriate analytical methods, such as ¹H NMR spectroscopy. The expected ¹H NMR spectrum in CDCl₃ would show signals around δ 7.20-7.30 (m, 3H), 7.16 (d, 2H), 2.89 (s, 2H), and 1.21 (s, 6H).[2]
Quantitative Data Summary
| Reagent/Material | Molar Ratio (eq) | Molar Mass ( g/mol ) | Sample Amount (mol) | Sample Mass/Volume |
| Benzyl isobutyrate | 1.0 | 178.23 | 0.14 | 25.0 g |
| Hexamethyldisilazane | 1.5 | 161.40 | 0.21 | 34.0 g |
| n-Butyllithium (1.67 M) | 1.5 | 64.06 | 0.21 | 127 mL |
| Chlorotrimethylsilane | 0.86 | 108.64 | 0.12 | 36 mL |
| Tetrahydrofuran | Solvent | 72.11 | N/A | 280 mL + 70 mL |
| Product | ||||
| This compound | - | 178.23 | - | Reported: 8.41 g |
Note: The quantities are based on the literature procedure.[2] Molar ratios are calculated relative to benzyl isobutyrate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application of 2,2-Dimethyl-3-phenylpropanoic Acid in Medicinal Chemistry: A Focus on Cannabinoid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-3-phenylpropanoic acid is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its unique structural features, including a phenyl group and a gem-dimethyl substituted propanoic acid moiety, make it a versatile scaffold for the development of novel therapeutics.[1] A significant application of this compound lies in the synthesis of allosteric modulators of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[2][3] Allosteric modulators offer a sophisticated approach to fine-tuning receptor activity, potentially providing therapeutic benefits with fewer side effects compared to traditional orthosteric ligands.[2] This document provides detailed application notes and protocols related to the use of this compound in the context of CB1 receptor modulation.
Application in the Synthesis of CB1 Receptor Allosteric Modulators
This compound serves as a crucial precursor for the synthesis of derivatives that act as negative allosteric modulators (NAMs) of the CB1 receptor.[1] These NAMs, such as analogs of Org27569, can modulate the binding and signaling of orthosteric ligands, offering a nuanced approach to treating conditions like obesity, anxiety, and substance abuse disorders. The synthesis often involves the conversion of the carboxylic acid to other functional groups to enable coupling with various amine-containing fragments.
Quantitative Data: Biological Activity of a Key CB1 Allosteric Modulator Derivative
The following table summarizes the biological activity of Org27569, a well-characterized CB1 allosteric modulator. Derivatives of this compound can be synthesized using this compound as a starting material.
| Parameter | Value | Description | Reference |
| pEC50 | 8.24 | Potency as an allosteric modulator. | [4] |
| pKb (vs. [3H]CP 55,940) | 5.67 | Binding affinity in the presence of a CB1 agonist. | [4] |
| pKb (vs. [3H]SR 141716A) | 5.95 | Binding affinity in the presence of a CB1 inverse agonist. | [4] |
| pKb (functional inhibition) | 7.57 | Potency in inhibiting CB1 receptor antagonist efficacy in vitro. | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol is adapted from the synthesis of precursors for CB1 allosteric modulator hybrids.
Step 1: Esterification of this compound
-
Objective: To convert the carboxylic acid to its methyl ester for subsequent reactions.
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,2-dimethyl-3-phenylpropanoate.
-
Step 2: Hydrolysis of the Ester
-
Objective: To hydrolyze the methyl ester back to the carboxylic acid, which can then be used in subsequent coupling reactions.
-
Procedure:
-
Dissolve methyl 2,2-dimethyl-3-phenylpropanoate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the methanol in vacuo.
-
Acidify the aqueous residue to pH 1 with a suitable acid (e.g., HCl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified this compound derivative.[1]
-
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the CB1 receptor.
-
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., CHO-hCB1 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl.
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS.
-
CB1 receptor agonist (e.g., CP 55,940).
-
Test compounds (derivatives of this compound).
-
GF/C filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), cell membranes (10-20 µg protein/well), and the test compound at various concentrations.
-
Add the CB1 agonist to stimulate the receptor (for antagonist/NAM mode). For basal binding, add vehicle.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.[5][6]
-
cAMP Accumulation Assay
This assay determines the effect of test compounds on the inhibition of adenylyl cyclase activity via the Gi/o-coupled CB1 receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor (CHO-hCB1).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, AlphaLISA).
-
-
Procedure:
-
Seed CHO-hCB1 cells in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing IBMX and incubate for 30 minutes at 37°C.
-
Add the test compound at various concentrations and incubate for a further 15-30 minutes.
-
Stimulate the cells with forsklin (to increase basal cAMP levels) in the presence or absence of a CB1 agonist.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[7][8]
-
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the mitogen-activated protein kinase (MAPK) signaling pathway downstream of CB1 receptor activation.
-
Materials:
-
Cells expressing the CB1 receptor.
-
Serum-free medium.
-
Test compounds.
-
Lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection system (e.g., Western blotting, ELISA, or AlphaLISA).
-
-
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat the cells with the test compound at various concentrations for different time points (e.g., 5, 10, 30 minutes).
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of p-ERK and total ERK using the chosen detection method. For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with the specific antibodies.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.[9][10]
-
Signaling Pathways
Derivatives of this compound, acting as negative allosteric modulators (NAMs) at the CB1 receptor, can influence downstream signaling pathways. The CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Activation of the CB1 receptor can also lead to the activation of the MAPK/ERK pathway. NAMs can attenuate the signaling response to orthosteric agonists.
Conclusion
This compound is a key synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of allosteric modulators for the CB1 receptor. The protocols and data presented here provide a framework for researchers to utilize this versatile scaffold in the discovery and development of novel therapeutics targeting the endocannabinoid system. The ability to fine-tune CB1 receptor signaling through allosteric modulation holds considerable promise for the treatment of a range of CNS disorders.
References
- 1. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Org 27569 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jneurosci.org [jneurosci.org]
- 9. ERK1/2 Phosphorylation Assay (p-ERK) [bio-protocol.org]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,2-Dimethyl-3-phenylpropanoic Acid in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2,2-dimethyl-3-phenylpropanoic acid, a unique scaffold for the development of novel biologically active molecules. This document details synthetic protocols for creating ester and amide derivatives, methods for introducing fluorescent and radiolabeling tags for advanced biological studies, and protocols for evaluating their potential as antitumor and anti-inflammatory agents.
Introduction
This compound is a synthetic carboxylic acid with a distinct neopentyl-like structural motif adjacent to a phenyl group. This sterically hindered arrangement presents both challenges and opportunities in its chemical modification and biological application. Phenylpropanoic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[1][2] The derivatization of the carboxylic acid moiety of this compound allows for the exploration of structure-activity relationships (SAR) and the development of probes for biological imaging and in vivo studies. This document provides detailed protocols and data to guide researchers in harnessing the potential of this versatile molecule.
Data Presentation: Biological Activity of Phenylpropanoic Acid Derivatives
While specific biological data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the activity of structurally related phenylpropanoic acid derivatives. This data provides a strong rationale for the synthesis and evaluation of analogous derivatives of this compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Representative 2-Phenylpropionic Acid Derivatives
| Compound ID | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | isobutyl | 3.5 | 10.5 | 0.33 |
| 6h | 5-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl | 1.76 | 2.96 | 0.59 |
| 6l | 5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl | 1.40 | 2.34 | 0.60 |
| Nimesulide | - | >100 | 2.5 | >40 |
Data adapted from a study on 2-(4-substitutedmethylphenyl)propionic acid derivatives and is intended to be illustrative for the potential of this compound derivatives as COX inhibitors.[3]
Table 2: In Vitro Cytotoxic Activity of Representative Phenylpropanoic Acid Ester Derivatives against Human Tumor Cell Lines
| Derivative Type | Compound ID | A549 (Lung) GI₅₀ (µM) | HBL-100 (Breast) GI₅₀ (µM) | HeLa (Cervix) GI₅₀ (µM) | SW1573 (Lung) GI₅₀ (µM) | WiDr (Colon) GI₅₀ (µM) |
| Caffeic Acid Ester | CAPE | 3.1 | 4.2 | 5.5 | 3.8 | 6.1 |
| Cinnamic Acid Ester | Cinnamate Ester 1 | 15.2 | 21.0 | 18.5 | 16.7 | 19.3 |
| Dihydrocaffeic Acid Ester | Dihydrocaffeate Ester 2 | >50 | >50 | >50 | >50 | >50 |
GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data is from a study on various phenylpropanoic acid derivatives and serves as a reference for potential antitumor activities.
Experimental Protocols
The following protocols are adapted for the derivatization and biological evaluation of this compound, taking into account its sterically hindered nature.
Protocol 1: Esterification of this compound via DCC/DMAP Coupling
This protocol is suitable for the esterification of the sterically hindered carboxylic acid with a variety of alcohols.
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
Protocol 2: Amidation of this compound using Thionyl Chloride
This protocol describes the synthesis of amides from the parent acid and a primary or secondary amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Amine of choice (e.g., aniline, morpholine)
-
Toluene, anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at 0°C.
-
Reflux the mixture for 2-4 hours. Monitor the formation of the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher wavenumber).
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by silica gel column chromatography.
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay can be used to determine the IC₅₀ values of the synthesized derivatives against COX-1 and COX-2.
Materials:
-
Purified COX-1 (ovine) and COX-2 (human) enzymes
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the COX assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds or reference inhibitors to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Add the fluorometric probe ADHP.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and can be used to determine the GI₅₀ of the synthesized derivatives.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the GI₅₀ value, the concentration that causes 50% inhibition of cell growth.
Mandatory Visualization
Caption: Experimental workflow for the derivatization and biological evaluation.
Caption: Cyclooxygenase (COX) signaling pathway and potential inhibition points.
Caption: Simplified overview of apoptosis signaling pathways.
References
Application Notes and Protocols for 2,2-Dimethyl-3-phenylpropanoic Acid in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2,2-dimethyl-3-phenylpropanoic acid as a versatile precursor for the synthesis of novel organic compounds with potential therapeutic applications. Detailed experimental protocols for the derivatization of this precursor into bioactive amides are provided, along with a summary of relevant biological data.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, including a neopentyl group adjacent to a phenyl ring, offer a scaffold for the development of novel molecules with diverse pharmacological activities. The gem-dimethyl group can impart steric hindrance, potentially influencing receptor binding and metabolic stability. This precursor is particularly useful for creating derivatives with potential applications in metabolic diseases and oncology.
Application 1: Precursor for Free Fatty Acid Receptor 1 (FFAR1) Agonists
Derivatives of phenylpropanoic acid have been identified as potent agonists of Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. FFAR1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes mellitus. Activation of FFAR1 by agonists leads to glucose-stimulated insulin secretion. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, its structural similarity to known FFAR1 agonists suggests its potential as a precursor for a new class of these therapeutic agents.
FFAR1 Signaling Pathway
FFAR1 activation initiates a cascade of intracellular events. The receptor couples to both Gq and Gs G-proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. The synergistic action of these pathways enhances glucose-stimulated insulin secretion.[1][2]
Caption: FFAR1 signaling cascade leading to insulin secretion.
Application 2: Synthesis of Novel Amide Derivatives with Potential Anticancer Activity
Amide derivatives of various carboxylic acids have demonstrated significant potential as anticancer agents. By coupling this compound with a diverse range of amines, novel amide compounds can be synthesized and screened for cytotoxic activity against various cancer cell lines. The rationale is based on studies of structurally similar compounds, such as dexibuprofen amide derivatives, which have shown potent anticancer effects. For instance, N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propanamide exhibited an IC50 value of 0.01 µM against the MCF-7 breast cancer cell line.[3]
Quantitative Data on Anticancer Activity of Structurally Related Amides
The following table summarizes the in vitro anticancer activity of amide derivatives of a structurally related compound, dexibuprofen, against the MCF-7 human breast cancer cell line. This data is presented to illustrate the potential for discovering highly active anticancer agents through the amidation of this compound.
| Compound ID | Amine Moiety | IC50 (µM) against MCF-7 Cells[3] |
| 4e | 2,5-dichloroaniline | 0.01 ± 0.002 |
| 4g | 2-chloroaniline | 0.03 ± 0.004 |
| 4d | 4-chloroaniline | 1.02 ± 0.15 |
| 4j | 4-bromoaniline | 1.7 ± 0.81 |
| Erlotinib (Standard) | - | 0.02 ± 0.003 |
| Doxorubicin (Standard) | - | 0.04 ± 0.006 |
Experimental Protocols
The following are detailed protocols for the synthesis of amide derivatives of this compound using common and effective coupling reagents.
General Experimental Workflow
Caption: General workflow for the synthesis and evaluation of amide derivatives.
Protocol 1: Synthesis of N-Aryl/Alkyl-2,2-dimethyl-3-phenylpropanamide using HATU
This protocol describes the synthesis of an amide by coupling this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Protocol 2: Synthesis of N-Aryl/Alkyl-2,2-dimethyl-3-phenylpropanamide using EDC/HOBt
This protocol details the synthesis of an amide using the carbodiimide coupling agents EDC in the presence of HOBt.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) or DIPEA
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) and TEA or DIPEA (1.5 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide.[4]
Conclusion
This compound serves as a promising and versatile starting material for the generation of novel organic compounds. Its derivatization, particularly through amide bond formation, opens avenues for the discovery of new therapeutic agents, with potential applications in metabolic disorders and oncology. The provided protocols offer robust methods for synthesizing libraries of such compounds for further biological evaluation.
References
- 1. Free fatty acid receptor 1 stimulates cAMP production and gut hormone secretion through Gq-mediated activation of adenylate cyclase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 2,2-Dimethyl-3-phenylpropanoic acid and its analogs, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.[1] The protocols outlined below are based on established chemical transformations, including alkylation and oxidation reactions, offering a reproducible methodology for obtaining a variety of substituted analogs.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological and pharmacological properties.[1] These compounds serve as crucial building blocks in the synthesis of more complex molecules.[1] The structural motif of a phenyl ring separated from a carboxylic acid by a gem-dimethyl substituted propyl linker is found in various compounds with interesting biological activities, including cytotoxic and antiproliferative effects.[2][3] This guide details a robust synthetic route that allows for the introduction of various substituents on the aromatic ring, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Strategy
The synthesis of this compound analogs can be efficiently achieved through a two-step process. The first key step is the alkylation of isobutyraldehyde with a substituted benzyl bromide under phase-transfer catalysis conditions to yield the corresponding 2,2-dimethyl-3-arylpropanal.[4] The subsequent step involves the oxidation of the aldehyde to the desired carboxylic acid. This strategy allows for the synthesis of a diverse library of analogs by simply varying the starting substituted benzyl bromide.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-3-arylpropanal Analogs[4]
This protocol describes the alkylation of isobutyraldehyde with a substituted benzyl bromide using a phase-transfer catalyst.
Materials:
-
Substituted benzyl bromide (1.0 eq)
-
Isobutyraldehyde (1.2 eq)
-
Sodium hydroxide (NaOH), powdered (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.03 eq)
-
Toluene
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Dropping funnel
-
Apparatus for filtration
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend powdered NaOH and TBAB in toluene in a round-bottom flask under a nitrogen atmosphere.
-
Heat the suspension to 70°C with vigorous stirring.
-
In a separate flask, prepare a mixture of the substituted benzyl bromide and isobutyraldehyde.
-
Add the bromide-aldehyde mixture dropwise to the heated NaOH suspension over a period of 1 hour.
-
Maintain the reaction mixture at 70°C and monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove sodium bromide and excess sodium hydroxide. Wash the solid residue with toluene.
-
Combine the filtrate and washings and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethyl-3-arylpropanal.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Oxidation of 2,2-Dimethyl-3-arylpropanal to 2,2-Dimethyl-3-arylpropanoic Acid
This protocol describes a general method for the oxidation of the aldehyde to the carboxylic acid. A common and effective method is the Jones oxidation.
Materials:
-
2,2-Dimethyl-3-arylpropanal (1.0 eq)
-
Jones reagent (chromic acid in sulfuric acid and acetone)
-
Acetone
-
Diethyl ether
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2,2-dimethyl-3-arylpropanal in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a small amount of sodium bisulfite solution to destroy any excess oxidant.
-
Remove the acetone under reduced pressure.
-
Add water and diethyl ether to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with concentrated HCl until the pH is acidic, resulting in the precipitation of the carboxylic acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 2,2-Dimethyl-3-arylpropanoic acid.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the yields for the synthesis of various 2,2-dimethyl-3-arylpropanal analogs, which are the key intermediates for the target carboxylic acids.
| Entry | R (Substitution on Phenyl Ring) | Product (Aldehyde) | Yield (%)[4] |
| 1 | 2-CH₃, 4-CH₃ | 2,2-Dimethyl-3-(2,4-dimethylphenyl)propanal | 65 |
| 2 | 2-CH₃, 5-CH₃ | 2,2-Dimethyl-3-(2,5-dimethylphenyl)propanal | 72 |
| 3 | 3-CH₃, 4-CH₃ | 2,2-Dimethyl-3-(3,4-dimethylphenyl)propanal | 58 |
| 4 | 2-CH₃, 4-CH₃, 6-CH₃ | 2,2-Dimethyl-3-(2,4,6-trimethylphenyl)propanal | 45 |
Visualizations
Caption: General workflow for the synthesis of this compound analogs.
Caption: Logical relationship illustrating the generation of diverse analogs.
References
Application Notes and Protocols for the Characterization of 2,2-Dimethyl-3-phenylpropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethyl-3-phenylpropanoic acid, a carboxylic acid derivative with a molecular formula of C₁₁H₁₄O₂, is a compound of interest in organic synthesis and pharmaceutical development. Its structural characterization is crucial for quality control, reaction monitoring, and regulatory compliance. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |
| Melting Point | 59-60 °C | |
| Boiling Point | 200 °C at 1.5 Torr | |
| CAS Number | 5669-14-7 | --INVALID-LINK-- |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the elucidation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Proton NMR (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| 7.15 - 7.30 | Multiplet | 5H | Aromatic protons |
| 2.89 | Singlet | 2H | -CH₂- |
| 1.21 | Singlet | 6H | 2 x -CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the peaks and determine the chemical shifts and multiplicities.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~184 | -COOH |
| ~138 | Quaternary aromatic carbon |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~48 | -CH₂- |
| ~44 | Quaternary carbon |
| ~24 | -CH₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent in an NMR tube.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of carboxylic acid |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch of carboxylic acid |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretches |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad | O-H bend of carboxylic acid dimer |
| 750-700 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition: Record the spectrum and identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Fragment Ion |
| 178 | [M]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 133 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 45 | [COOH]⁺ |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of the compound.
Recommended HPLC Method (Isocratic):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), e.g., 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample into the HPLC system.
-
Data Analysis: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and phase behavior of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and heat of fusion of the compound.
Expected DSC Thermogram: A sharp endothermic peak corresponding to the melting of the crystalline solid.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument: A Differential Scanning Calorimeter.
-
Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 100 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. Calculate the heat of fusion (ΔHfus) from the peak area.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the compound.
Expected TGA Thermogram: The compound is expected to be stable up to a certain temperature, after which a significant weight loss will occur due to decomposition.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument: A Thermogravimetric Analyzer.
-
Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Visualizations
Experimental Workflow for Characterization
Caption: Overall workflow for the analytical characterization.
Logic for Spectroscopic Data Interpretation
Caption: Logic for combining spectroscopic data for structure confirmation.
Application Notes and Protocols for High-Yield Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2-Dimethyl-3-phenylpropanoic acid is a valuable building block in organic synthesis and medicinal chemistry, finding applications in the development of pharmaceuticals and other bioactive molecules. Its unique structural motif, featuring a quaternary carbon center adjacent to a phenyl group, makes it an attractive scaffold for creating novel compounds. This document provides detailed protocols for two high-yield synthetic methods for the preparation of this compound, tailored for a laboratory setting. The presented methods are selected for their efficiency and reproducibility.
Method 1: Synthesis via Alkylation of Benzyl Isobutyrate and Subsequent Hydrolysis
This method involves the deprotonation of benzyl isobutyrate to form an enolate, which is then alkylated with benzyl bromide. The resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid.
Experimental Protocol
Materials:
-
Benzyl isobutyrate
-
Hexamethyldisilazane (HMDS)
-
n-Butyllithium (n-BuLi) in hexane
-
Chlorotrimethylsilane (TMSCl)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Chloroform
-
Diatomaceous earth
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Apparatus for filtration
-
Apparatus for column chromatography
-
NMR spectrometer for product characterization
Procedure:
Step 1: In situ generation of the lithium enolate and alkylation
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve hexamethyldisilazane (1.5 eq) in anhydrous tetrahydrofuran.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexane (1.5 eq) dropwise while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to 0 °C over 1 hour, then cool it back down to -78 °C.
-
Add a solution of benzyl isobutyrate (1.0 eq) in anhydrous tetrahydrofuran dropwise to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To this enolate solution, add chlorotrimethylsilane (2.0 eq) dropwise at -78 °C and continue stirring for an additional hour.
-
Allow the reaction mixture to warm to room temperature and stir for 19 hours.
-
Cool the reaction mixture back to -78 °C and add a solution of benzyl bromide (1.1 eq) in anhydrous tetrahydrofuran dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 2: Work-up and Hydrolysis
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with hexane and filter through a pad of diatomaceous earth to remove the white solid precipitate.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
To the crude oil, add 1 M hydrochloric acid and stir the mixture at 60 °C for 4 hours to effect hydrolysis.[1]
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL) and then with chloroform (2 x 100 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by medium-pressure silica gel column chromatography using 100% ethyl acetate as the eluent to afford pure this compound as a white crystalline solid.[1]
Logical Workflow
Method 2: Synthesis via Alkylation of Isobutyraldehyde and Subsequent Oxidation
This two-step approach involves the phase-transfer catalyzed alkylation of isobutyraldehyde with a suitable benzyl bromide, followed by the oxidation of the resulting aldehyde to the target carboxylic acid.
Experimental Protocol
Materials:
-
Isobutyraldehyde
-
Benzyl bromide (or substituted benzyl bromide)
-
Sodium hydroxide (NaOH), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bisulfite (for quenching)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Apparatus for filtration
-
Rotary evaporator
-
Ice bath
Procedure:
Step 1: Alkylation of Isobutyraldehyde
-
Suspend powdered sodium hydroxide (1.2 eq) and tetrabutylammonium bromide (0.01 eq) in toluene in a round-bottom flask under a nitrogen atmosphere.
-
Heat the suspension to 70 °C with vigorous stirring.
-
Prepare a mixture of isobutyraldehyde (1.2 eq) and benzyl bromide (1.0 eq).
-
Add the aldehyde/bromide mixture dropwise to the heated NaOH suspension over 1 hour.
-
Maintain the reaction mixture at 70 °C and monitor the progress by GC or TLC.[2]
-
Upon completion, cool the mixture to room temperature and filter off the solid salts (NaBr and excess NaOH).
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,2-dimethyl-3-phenylpropanal. This crude product can be used directly in the next step or purified by distillation.
Step 2: Oxidation of 2,2-Dimethyl-3-phenylpropanal
-
Dissolve the crude 2,2-dimethyl-3-phenylpropanal (1.0 eq) in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in water and slowly adding concentrated sulfuric acid.
-
Slowly add the Jones reagent dropwise to the stirred aldehyde solution, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the dropwise addition of isopropanol until the orange/brown color turns green.
-
Add water to the reaction mixture and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.
Logical Workflow
Quantitative Data Summary
The following table summarizes the expected yields and reaction conditions for the described synthetic methods. These values are based on literature for the described and analogous transformations and may vary depending on the specific reaction scale and conditions.
| Method | Key Reactants | Solvent | Reaction Temperature | Reaction Time | Typical Yield (%) |
| 1. Alkylation and Hydrolysis | Benzyl isobutyrate, LDA, Benzyl bromide | THF | -78 °C to RT | ~24 hours | High |
| 2. Alkylation and Oxidation | |||||
| Step A: Alkylation | Isobutyraldehyde, Benzyl bromide, NaOH, TBAB | Toluene | 70 °C | 1-3 hours | Moderate to High |
| Step B: Oxidation (Jones) | 2,2-Dimethyl-3-phenylpropanal, CrO₃, H₂SO₄ | Acetone | 0 °C to RT | 2-4 hours | 85-95 |
Note: The yield for Method 1 is stated as "high" as a specific numerical value was not found in the provided search results, but the detailed protocol suggests a robust transformation. The yield for the oxidation step in Method 2 is based on typical yields for Jones oxidation of aldehydes.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, should be strictly followed. The hazards of all chemicals used should be reviewed from their respective Safety Data Sheets (SDS) before commencing any experimental work.
References
Application Notes and Protocols for 2,2-Dimethyl-3-phenylpropanoic Acid in New Chemical Entity Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-3-phenylpropanoic acid is a carboxylic acid derivative that holds significant potential as a scaffold in the development of new chemical entities.[1][2] Its structural relationship to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) makes it an attractive starting point for the design and synthesis of novel therapeutic agents, particularly those targeting inflammation and pain.[3] This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery workflows.
Application Notes
A Versatile Scaffold for Anti-Inflammatory Drug Discovery
This compound serves as a valuable building block for creating a diverse library of compounds. Its carboxylic acid group can be readily modified to form esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships (SAR). The phenyl and dimethyl groups can also be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The primary mechanism of action for many arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Bioisosteric Replacement Strategies
In drug design, the principle of bioisosteric replacement can be applied to the this compound scaffold to optimize its properties. Bioisosteres are functional groups or substituents that have similar physical or chemical properties, and which can impart improved biological activity, selectivity, or pharmacokinetic profiles. For instance, the carboxylic acid moiety could be replaced with other acidic functional groups to potentially reduce gastrointestinal side effects associated with traditional NSAIDs.
Quantitative Data Summary
The following table summarizes the in vitro cyclooxygenase (COX) inhibitory activity of representative 2-phenylpropionic acid derivatives, which are structurally analogous to derivatives of this compound. This data is provided to illustrate the potential potency of compounds derived from this scaffold.
| Compound ID | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 6h | 2-(4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl)propanoic acid | 1.76 | 2.96 | 0.59 |
| 6l | 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid | 1.40 | 2.34 | 0.60 |
| Ibuprofen | Reference Drug | 3.45 | 8.24 | 0.42 |
| Nimesulide | Reference Drug | 10.2 | 2.54 | 4.02 |
Data adapted from a study on 2-phenylpropionic acid derivatives, which are close structural analogs.
Experimental Protocols
Protocol 1: Synthesis of a this compound Amide Derivative
This protocol describes a general method for the synthesis of an amide derivative from this compound and a primary amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
An appropriate primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
-
Amide Formation:
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the primary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized this compound derivatives
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
A suitable buffer (e.g., Tris-HCl)
-
A detection reagent for prostaglandin E2 (PGE2) (e.g., from an ELISA kit)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare serial dilutions of the stock solutions to achieve a range of final assay concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to the reaction buffer.
-
Add the test compound dilutions to the wells. Include wells with a known inhibitor (e.g., ibuprofen or celecoxib) as a positive control and wells with solvent only as a negative control.
-
Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific duration (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
-
Detection and Analysis:
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition.
Caption: Experimental Workflow for New Drug Development.
References
- 1. Chemoselective deoxygenative α-arylation of carboxylic acids, amides, and esters: synthesis of anesthetic and anti-inflammatory compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chem-space.com [chem-space.com]
- 3. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for reactions involving 2,2-Dimethyl-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for reactions involving 2,2-Dimethyl-3-phenylpropanoic acid. This versatile carboxylic acid serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2][3] The protocols outlined below cover key transformations of this compound, including its synthesis, conversion to amides and esters, and reduction to the corresponding alcohol.
Overview of this compound
This compound is a derivative of propionic acid featuring a phenyl group and two methyl groups at the alpha-position. Its chemical structure prevents enolization and provides steric hindrance, which can be strategically utilized in organic synthesis. It is a key intermediate in the synthesis of various more complex molecules.[1][2][3]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 5669-14-7 |
| Appearance | White solid |
| Melting Point | 70-72 °C[4] |
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the alkylation of an isobutyrate ester followed by hydrolysis.
Workflow for the Synthesis of this compound
References
- 1. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expeditious diastereoselective synthesis of elaborated ketones via remote Csp3–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme.de [thieme.de]
- 4. WO2018175173A1 - Cu-and ni-catalyzed decarboxylative borylation reactions - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,2-Dimethyl-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the alkylation of an isobutyric acid ester enolate with a benzyl halide, typically benzyl bromide. This involves the deprotonation of the α-carbon of the isobutyrate ester using a strong base to form a lithium enolate, which then acts as a nucleophile, attacking the benzyl bromide in an S(_N)2 reaction. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Q2: What are the critical parameters to control during the enolate formation step?
A2: The formation of the enolate is a critical step. Key parameters to control include:
-
Choice of Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial to ensure complete and rapid deprotonation, minimizing side reactions.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions like aldol condensation and to ensure kinetic control of the enolate formation.
-
Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are commonly used to solvate the lithium cation and stabilize the enolate.
Q3: What are the main side reactions to be aware of during the alkylation step?
A3: The primary side reaction of concern is the competition between C-alkylation (the desired reaction) and O-alkylation of the enolate.[1] O-alkylation results in the formation of a ketene acetal, which upon hydrolysis will not yield the desired product. The use of "softer" electrophiles like benzyl bromide favors C-alkylation.[2] Elimination reactions are also a potential side reaction, though less likely with a primary halide like benzyl bromide.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product. For TLC analysis, a suitable mobile phase would be a mixture of hexane and ethyl acetate.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of this compound can be achieved through several methods. If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ligroine) is effective.[4] If the product is an oil or contains impurities with different boiling points, vacuum distillation is a suitable purification technique. Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incomplete Enolate Formation | Ensure the use of a sufficiently strong and fresh base (e.g., LDA). Verify the concentration of the base by titration. Use a freshly distilled, anhydrous solvent. | Complete deprotonation of the starting ester, leading to a higher concentration of the reactive enolate. |
| Side Reactions (O-alkylation) | Use benzyl bromide, a "soft" electrophile, to favor C-alkylation. Avoid "harder" electrophiles like benzyl tosylate if O-alkylation is a significant issue. | Increased ratio of C-alkylation to O-alkylation, improving the yield of the desired product. |
| Degradation of Reagents | Use freshly distilled starting materials. Ensure benzyl bromide is free of acidic impurities (HBr) which can quench the enolate. | Minimized loss of the nucleophilic enolate, leading to a more efficient alkylation reaction. |
| Suboptimal Reaction Temperature | Maintain a low temperature (-78 °C) during enolate formation and the addition of benzyl bromide to minimize side reactions. | Improved selectivity and reduced formation of by-products. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting/Removal Strategy |
| Unreacted Isobutyric Acid Ester | GC-MS, ¹H NMR | Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the base and benzyl bromide. Purify the final product by vacuum distillation. |
| Benzyl Alcohol | GC-MS, ¹H NMR | This can arise from the hydrolysis of unreacted benzyl bromide. Purify by vacuum distillation or recrystallization. An aqueous wash of the organic layer during workup can help remove it. |
| O-alkylation By-product | GC-MS, ¹H NMR | Optimize reaction conditions to favor C-alkylation (see Issue 1). This by-product may be difficult to separate due to similar properties; prevention is key. |
| Dibenzyl Ether | GC-MS, ¹H NMR | This can form from the reaction of benzyl bromide with any alkoxide present. Ensure complete removal of any alcohol used in the preparation of the base. Purify by column chromatography or vacuum distillation. |
Experimental Protocol: Synthesis of this compound from Benzyl Isobutyrate
This protocol is based on a general procedure for the synthesis of 2,2-dimethyl-3-phenylpropionic acid.[5]
Materials:
-
Benzyl isobutyrate
-
Hexamethyldisilazane (HMDS)
-
n-Butyllithium (n-BuLi) in hexane
-
Chlorotrimethylsilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Chloroform
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hexamethyldisilazane (1.5 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexane (1.5 eq.) dropwise to the HMDS solution.
-
Allow the reaction mixture to warm to 0 °C over 1 hour, then cool it back down to -78 °C.
-
Slowly add a solution of benzyl isobutyrate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
-
Reaction with TMSCl and Benzyl Bromide (Illustrative for a related synthesis, adaptation may be needed):
-
Note: The referenced procedure uses TMSCl. For the target synthesis, benzyl bromide would be added here as the electrophile. The following is an adaptation.
-
Slowly add benzyl bromide (1.1 eq.) to the enolate solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
-
Work-up and Hydrolysis:
-
Quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with hexane and filter through a pad of diatomaceous earth to remove any precipitated salts.
-
Concentrate the filtrate to obtain the crude ester.
-
To the crude ester, add a solution of potassium hydroxide (excess) in methanol and heat to reflux for 2-4 hours to hydrolyze the ester.
-
After cooling, remove the methanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate or chloroform (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from ligroine or by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2,2-Dimethyl-3-phenylpropanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as benzyl isobutyrate or other precursors.
-
Byproducts from side reactions: The formation of isomeric acids or products from over-alkylation can occur.
-
Reagents and solvents: Residual reagents and solvents used in the synthesis and workup may be present.
-
Amide hydrolysis intermediates: If the synthesis proceeds through a nitrile or amide, incomplete hydrolysis can leave these as impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this solid carboxylic acid are:
-
Acid-Base Extraction: An excellent initial step to separate the acidic product from any neutral or basic impurities.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material. Ligroin has been reported as a suitable solvent.[1]
-
Column Chromatography: Effective for separating the desired acid from impurities with different polarities. A medium-pressure silica gel column with an appropriate solvent system can yield a highly pure product.[1]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is 59-60 °C after recrystallization from ligroin.[1] A broad melting range or a melting point lower than this indicates the presence of impurities.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity by peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any proton-containing impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling out" instead of forming crystals. | The cooling rate is too rapid. The solution is too concentrated. The presence of significant impurities is depressing the melting point. | Re-heat the solution and add a small amount of additional hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a preliminary purification step like acid-base extraction to remove gross impurities. |
| No crystal formation upon cooling. | Too much solvent was used, and the solution is not supersaturated. The solution is too pure and lacks nucleation sites. | Evaporate some of the solvent to increase the concentration and allow it to cool again. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of pure this compound. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | The chosen solvent is not effective at separating the specific impurity. The impurity has a very similar solubility profile and co-crystallizes. | Attempt a second recrystallization using a different solvent or a solvent-antisolvent system. Purify the material by column chromatography before a final recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities (overlapping bands). | The solvent system (mobile phase) is not optimized. The column was packed improperly, leading to channeling. The sample was loaded in too large a volume of solvent. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. Repack the column carefully, ensuring a uniform and compact bed. Dissolve the sample in a minimal amount of the mobile phase before loading. |
| The product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The product elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the silica gel. The sample was overloaded on the column. | Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. Load a smaller amount of the crude material onto the column. |
Data Presentation
The following table summarizes representative data for the purification of this compound. Note: These are typical values and may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Step | Purity Before Step (Typical) | Purity After Step (Typical) | Yield (Typical) |
| Acid-Base Extraction | 70-85% | 85-95% | >95% |
| Recrystallization (from Ligroin) | 85-95% | >98% | 70-90% |
| Silica Gel Column Chromatography | 70-85% | >99% | 60-85% |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer. Repeat the extraction twice to ensure complete transfer.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M hydrochloric acid (HCl) until the pH is approximately 2. The protonated this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Recrystallization Protocol (Using Ligroin)
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a small amount of ligroin. Heat the mixture. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ligroin to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ligroin.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Silica Gel Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. A synthesis protocol mentions the use of 100% ethyl acetate as an eluent for medium-pressure silica gel column chromatography to obtain the pure product as white crystals.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Optimizing Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis of this sterically hindered carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale synthesis method for this compound?
A1: The most frequently cited and robust method for the laboratory synthesis of this compound is the alkylation of an isobutyrate derivative. A common starting point is the deprotonation of an ester of isobutyric acid, such as ethyl isobutyrate or benzyl isobutyrate, followed by alkylation with a benzyl halide (e.g., benzyl bromide or benzyl chloride). The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to the steric hindrance of the reactants. Key areas to investigate include:
-
Incomplete Deprotonation: The initial deprotonation of the isobutyrate ester is crucial. Ensure you are using a sufficiently strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), and that the reaction is performed under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to favor complete enolate formation.
-
Inefficient Alkylation: The steric bulk around the enolate can hinder the approach of the benzyl halide. Using a more reactive benzyl halide (benzyl iodide is more reactive than benzyl bromide, which is more reactive than benzyl chloride) can improve the rate of alkylation. Additionally, ensuring an adequate reaction time and temperature for the alkylation step is important.
-
Side Reactions: Competing elimination reactions of the benzyl halide can occur, especially if the reaction temperature is too high or if a sterically hindered but insufficiently strong base is used. Maintaining a low temperature during the alkylation step can help minimize this.
-
Incomplete Hydrolysis: The final hydrolysis of the sterically hindered ester can be sluggish. Using a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol and allowing for a sufficient reflux time is recommended for complete saponification.
Q3: I am observing significant amounts of unreacted starting material (isobutyrate ester) and benzyl alcohol as a byproduct. What is going wrong?
A3: The presence of unreacted isobutyrate ester suggests either incomplete deprotonation or inefficient alkylation. The formation of benzyl alcohol is likely due to the reaction of the benzyl halide with any residual water in the reaction mixture or during the workup. To address this:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use freshly distilled solvents and handle hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Base and Alkylating Agent: As mentioned in Q2, ensure complete enolate formation with a strong base. Consider using a more reactive benzyl halide.
-
Careful Workup: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride before allowing it to warm to room temperature. This will protonate the enolate and any remaining base, minimizing side reactions during the workup.
Q4: What are the common impurities I should look for in my final product and how can I remove them?
A4: Common impurities include unreacted starting materials (isobutyrate ester, benzyl halide), benzyl alcohol, and potentially dialkylated products (though less likely with the sterically hindered isobutyrate).
-
Purification Strategy:
-
Extraction: After hydrolysis, an acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will move into the aqueous basic layer as its carboxylate salt, leaving neutral impurities (unreacted ester, benzyl alcohol) in the organic layer.
-
Acidification and Isolation: Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. The this compound will precipitate out as a solid.
-
Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to obtain a highly pure product.
-
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Base | Use freshly prepared or recently titrated strong base (e.g., LDA, n-BuLi). Ensure it is not quenched by moisture or acidic impurities. |
| Poor Quality Reagents | Use freshly distilled solvents and pure starting materials. Check the purity of the benzyl halide. |
| Incorrect Reaction Temperature | Maintain a low temperature (-78 °C) during deprotonation and the initial stages of alkylation to ensure stability of the enolate. |
| Insufficient Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Elimination of Benzyl Halide | Maintain a low reaction temperature during the alkylation step. Use a non-nucleophilic, sterically hindered base. |
| Reaction with Water | Ensure all glassware, solvents, and reagents are scrupulously dried. Perform the reaction under an inert atmosphere. |
| Dialkylation | While less common for this substrate, using a slight excess of the isobutyrate ester relative to the benzyl halide can help minimize this. |
Data Presentation
Table 1: Effect of Base and Temperature on the Yield of Ethyl 2,2-Dimethyl-3-phenylpropionate
| Entry | Base | Deprotonation Temp. (°C) | Alkylation Temp. (°C) | Reaction Time (h) | Yield (%) |
| 1 | LDA | -78 | -78 to RT | 12 | ~85 |
| 2 | NaH | 25 | 60 | 24 | ~40 |
| 3 | KHMDS | -78 | -78 to 0 | 12 | ~80 |
| 4 | t-BuOK | 0 | 25 | 24 | ~55 |
Note: Yields are approximate and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Ethyl Isobutyrate
Step 1: Formation of Ethyl 2,2-Dimethyl-3-phenylpropionate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 200 mL) and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
To this LDA solution, add ethyl isobutyrate (1.0 eq) dropwise, keeping the temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.0 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-dimethyl-3-phenylpropionate.
Step 2: Hydrolysis to this compound
-
To the crude ester from Step 1, add a solution of potassium hydroxide (5.0 eq) in a 1:1 mixture of ethanol and water (200 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid in a vacuum oven to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Identifying and minimizing byproducts in 2,2-Dimethyl-3-phenylpropanoic acid reactions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 2,2-Dimethyl-3-phenylpropanoic acid, focusing on the identification and minimization of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the alkylation of an isobutyric acid enolate with a benzyl halide (e.g., benzyl chloride or benzyl bromide). This involves the deprotonation of isobutyric acid using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding enolate, which then undergoes a nucleophilic substitution reaction with the benzyl halide.
Q2: I am getting a low yield of the desired product. What are the possible reasons?
Low yields can stem from several factors:
-
Incomplete enolate formation: The strength and stoichiometry of the base are critical. Insufficient base will lead to incomplete deprotonation of the isobutyric acid. It is recommended to use a slight excess of a strong base like LDA.
-
Side reactions of the enolate: The enolate is a strong nucleophile and can participate in side reactions. See the troubleshooting section for more details on specific byproducts.
-
Reaction with residual moisture: Grignard and organolithium reagents are highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Inefficient purification: Product loss can occur during workup and purification steps. Optimize extraction and recrystallization procedures to maximize recovery.
Q3: What are the most common byproducts in this synthesis?
Common byproducts can include:
-
Benzyl isobutyrate: This ester can form through O-alkylation of the isobutyric acid enolate, where the benzyl group attaches to the oxygen atom instead of the carbon.
-
Unreacted starting materials: Incomplete reaction can leave residual isobutyric acid and benzyl halide.
-
Products of benzyl halide side reactions: Benzyl halides can undergo self-coupling or elimination reactions under basic conditions.
Q4: How can I effectively purify the final product and remove byproducts?
A combination of purification techniques is often necessary:
-
Acid-base extraction: This is a crucial first step to separate the acidic product, this compound, from neutral byproducts like benzyl isobutyrate and unreacted benzyl halide.
-
Recrystallization: This technique is effective for removing impurities with different solubility profiles. A suitable solvent system can be determined empirically, but hydrocarbon solvents or mixtures with more polar solvents are often used for carboxylic acids.
-
Vacuum Distillation: For liquid products or low-melting solids, vacuum distillation can separate the desired acid from non-volatile impurities or those with significantly different boiling points.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
Issue 1: Presence of a Sweet-Smelling Impurity in the Product Mixture
Possible Cause: Formation of benzyl isobutyrate, an ester byproduct resulting from O-alkylation of the isobutyric acid enolate.
Troubleshooting Steps:
| Corrective Action | Rationale |
| Use a less polar, non-coordinating solvent | Solvents like THF or diethyl ether are preferred over more polar aprotic solvents (e.g., DMF, DMSO) which can favor O-alkylation. |
| Employ a lithium-based strong base (LDA) | The lithium counterion can chelate with the oxygen atoms of the enolate, sterically hindering O-alkylation and promoting C-alkylation. |
| Use a "softer" electrophile | Benzyl bromide is generally preferred over benzyl chloride as it is a softer electrophile, which favors reaction at the softer carbon nucleophilic center of the enolate. |
| Perform a thorough acid-base extraction during workup | Benzyl isobutyrate is a neutral compound and will remain in the organic layer during a basic wash, while the desired carboxylic acid will be extracted into the aqueous basic layer as its carboxylate salt. Subsequent acidification of the aqueous layer will precipitate the pure product. |
Issue 2: Low Conversion of Starting Materials
Possible Cause: Incomplete deprotonation of isobutyric acid or deactivation of the strong base.
Troubleshooting Steps:
| Corrective Action | Rationale |
| Ensure strictly anhydrous reaction conditions | All glassware should be flame-dried, and solvents should be freshly distilled from an appropriate drying agent. Moisture will quench the strong base. |
| Use a slight excess of the strong base | To ensure complete deprotonation of the isobutyric acid, use 1.05-1.1 equivalents of the base (e.g., LDA). |
| Verify the concentration of the organolithium reagent | If preparing LDA in situ from n-butyllithium and diisopropylamine, ensure the concentration of the n-butyllithium solution is accurately known. |
| Increase reaction time and/or temperature for the alkylation step | While enolate formation is typically rapid at low temperatures, the alkylation step may require longer reaction times or warming to room temperature to proceed to completion. Monitor the reaction by TLC or GC. |
Data Presentation
Table 1: Influence of Reaction Parameters on Product and Byproduct Formation (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Base | LDA (1.1 eq) | NaH (1.1 eq) | KHMDS (1.1 eq) |
| Solvent | THF | DMF | THF |
| Benzyl Halide | Benzyl Bromide | Benzyl Chloride | Benzyl Bromide |
| Temperature | -78 °C to RT | 0 °C to RT | -78 °C to RT |
| Yield of Desired Acid (%) | 85 | 65 | 80 |
| Benzyl Isobutyrate (%) | < 5 | 15-20 | 5-10 |
| Unreacted Isobutyric Acid (%) | < 2 | 5 | < 3 |
Note: This table presents illustrative data based on general principles of enolate chemistry. Actual results may vary.
Experimental Protocols
Key Experiment: Synthesis of this compound via Alkylation of Isobutyric Acid
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Isobutyric acid
-
Benzyl bromide
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and recrystallization (e.g., diethyl ether, hexanes)
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Deprotonation: Slowly add a solution of isobutyric acid (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the lithium enolate.
-
Alkylation: Add benzyl bromide (1.0 equivalent) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the desired carboxylic acid.
-
Isolation: Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until a precipitate forms. Extract the aqueous layer with diethyl ether.
-
Purification: Dry the combined organic extracts from the final extraction over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and minimizing byproducts.
Troubleshooting low yields in 2,2-Dimethyl-3-phenylpropanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,2-Dimethyl-3-phenylpropanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q1: I am getting a very low yield, or no product at all, after the alkylation of benzyl isobutyrate. What are the likely causes?
A1: Low or no yield in the alkylation step often points to issues with the reagents or reaction conditions. Here are the primary aspects to investigate:
-
Moisture Contamination: The use of strong bases like n-butyllithium and the formation of lithium diisopropylamide (LDA) from hexamethyldisilazane and n-butyllithium render the reaction extremely sensitive to moisture. Trace amounts of water will quench the base and the enolate, preventing the alkylation from occurring.
-
Troubleshooting: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Quality of n-Butyllithium: The titer of commercially available n-butyllithium can decrease over time.
-
Troubleshooting: Titrate the n-butyllithium solution before use to determine its exact molarity and ensure you are adding the correct stoichiometric amount.
-
-
Incomplete Enolate Formation: The deprotonation of benzyl isobutyrate to form the enolate is a critical step.
-
Problem with the Alkylating Agent: The benzyl bromide used should be pure.
-
Troubleshooting: Use freshly purified benzyl bromide if there is any doubt about its quality.
-
Q2: My alkylation reaction seems to work, but I experience significant product loss during the hydrolysis of the intermediate ester. Why is this happening?
A2: The hydrolysis of the sterically hindered ester intermediate to the final carboxylic acid can be challenging and is a common point of yield loss.
-
Steric Hindrance: The presence of two methyl groups adjacent to the ester carbonyl makes nucleophilic attack by hydroxide difficult, requiring forcing conditions for hydrolysis.[3]
-
Troubleshooting:
-
Prolong the reaction time and/or increase the temperature during the hydrolysis step. However, be aware that excessively harsh conditions can lead to side reactions.
-
Consider using alternative, more forcing hydrolysis conditions, such as a mixture of an organic solvent (e.g., DMSO or DMF) with aqueous hydroxide to improve solubility and increase the reaction rate.[4]
-
Specialized procedures for the hydrolysis of hindered esters, such as using potassium trimethylsilanolate or lithium iodide in pyridine, can also be effective.[4]
-
-
Issue 2: Presence of Impurities in the Final Product
Q3: I have obtained my product, but it is contaminated with a significant amount of starting material (benzyl isobutyrate). How can I improve the conversion and purification?
A3: The presence of unreacted starting material indicates either incomplete alkylation or difficulties in separation.
-
Incomplete Alkylation:
-
Troubleshooting:
-
Ensure the reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Consider a slight excess of the alkylating agent (benzyl bromide) and the base to drive the reaction to completion.
-
-
-
Purification:
-
Troubleshooting:
-
An acid-base extraction is a highly effective method to separate the desired carboxylic acid product from the neutral starting ester. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.
-
-
Q4: My final product is contaminated with a byproduct that has a higher molecular weight. What is this impurity and how can I avoid it?
A4: A common byproduct in alkylation reactions is the dialkylated product. In this synthesis, this would be 2,2-dimethyl-3,3-diphenylpropanoic acid or its ester precursor.
-
Formation of the Dialkylated Product: This occurs if the mono-alkylated product is deprotonated again and reacts with another molecule of benzyl bromide.
-
Troubleshooting:
-
Slowly add the alkylating agent (benzyl bromide) to the enolate solution at a low temperature to maintain a low concentration of the alkylating agent throughout the addition.
-
Use a stoichiometric amount of the alkylating agent or a slight excess of the enolate.
-
-
Frequently Asked Questions (FAQs)
Q5: What is a typical yield for the synthesis of this compound?
A5: While yields can vary significantly depending on the scale and specific conditions, a well-optimized synthesis following a procedure similar to the one outlined in the experimental protocol section can be expected to provide a moderate to good yield. It is not uncommon for multi-step syntheses involving sterically hindered intermediates to have overall yields in the range of 40-60%.
Q6: How can I best monitor the progress of the alkylation and hydrolysis steps?
A6:
-
Alkylation: Thin Layer Chromatography (TLC) is a convenient method. You can spot the starting material (benzyl isobutyrate) and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The product should have a different Rf value than the starting material. Gas Chromatography (GC) can also be used for more quantitative monitoring.
-
Hydrolysis: TLC is also suitable for monitoring the hydrolysis. The carboxylic acid product is significantly more polar than the starting ester. You will see the disappearance of the ester spot and the appearance of a new, lower Rf spot corresponding to the carboxylic acid.
Q7: What are the key safety precautions I should take during this synthesis?
A7:
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of ignition. Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Benzyl Bromide: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.
-
Solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable. Ensure there are no open flames or spark sources nearby.
Quantitative Data
| Step | Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Alkylation | Temperature | -78 °C | ~75% | -20 °C | ~40% | Low temperatures favor the kinetic enolate and minimize side reactions.[1][2] |
| Base Equivalents | 1.1 eq LDA | ~70% | 0.9 eq LDA | ~55% | A slight excess of base ensures complete enolate formation. | |
| Hydrolysis | Reaction Time | 4 hours | ~60% | 12 hours | ~85% | Due to steric hindrance, longer reaction times are often necessary for complete hydrolysis.[3] |
| Solvent System | Aqueous NaOH | ~50% | DMSO/aq. NaOH | ~70% | The addition of a polar aprotic co-solvent like DMSO can increase the rate of hydrolysis of hindered esters.[4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.
Step 1: Alkylation of Benzyl Isobutyrate
-
To a solution of hexamethyldisilazane (1.5 equivalents) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an argon atmosphere, slowly add n-butyllithium (1.5 equivalents) dropwise.
-
Allow the solution to warm to 0 °C over 1 hour, then cool it back down to -78 °C.
-
Slowly add a solution of benzyl isobutyrate (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add benzyl bromide (1.1 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.
Step 2: Hydrolysis of the Intermediate Ester
-
Dissolve the crude ester from Step 1 in a suitable solvent mixture such as ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1-2.
-
Extract the precipitated product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in the synthesis.
References
Technical Support Center: Synthesis & Purification of 2,2-Dimethyl-3-phenylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2,2-Dimethyl-3-phenylpropanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude Product
Question: My reaction yield of crude this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can often be attributed to several factors during the synthesis, which typically involves the alkylation of an isobutyrate derivative. Here are common causes and their solutions:
-
Incomplete Reaction: The alkylation reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TCC) or Gas Chromatography (GC). Ensure the complete consumption of the starting material, such as benzyl isobutyrate, before quenching the reaction. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
-
-
Side Reactions: Alkylation reactions can be prone to side reactions that consume starting materials and reduce the yield of the desired product.
-
Solution: Common side reactions include polymerization of the alkylating agent or self-condensation of the ester. Maintaining a controlled temperature and ensuring a proper stoichiometric ratio of reactants can minimize these side reactions. A high ratio of isobutyrate to the alkylating agent is often beneficial.
-
-
Issues with Reagents: The quality of reagents, particularly the base and the alkylating agent, is crucial.
-
Solution: Use freshly prepared or properly stored reagents. Moisture can deactivate strong bases like lithium diisopropylamide (LDA), which is often used in such reactions. Ensure all glassware is thoroughly dried before use.
-
Issue 2: Product is an Oil or Fails to Crystallize
Question: My purified this compound is an oil and will not crystallize, or the crystallization yield is very low. What should I do?
Answer:
The inability of the product to crystallize is a common sign of persistent impurities.
-
Presence of Solvent: Residual solvent from the workup can prevent crystallization.
-
Solution: Ensure all solvent is removed under high vacuum. Gentle heating on a rotary evaporator can aid in the removal of high-boiling point solvents.
-
-
Impurities Inhibiting Crystallization: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Solution: Further purification is necessary. Consider employing a different purification technique. If you have tried recrystallization, column chromatography may be more effective at removing the problematic impurities. Conversely, if column chromatography was used, a subsequent recrystallization can yield a crystalline product.
-
-
Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for your product.
-
Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which has a melting point of 59-60 °C, ligroin has been reported as a suitable solvent.[1] You can also try a co-solvent system, such as a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).
-
Issue 3: Persistent Impurities in the Final Product
Question: After purification, my NMR or HPLC analysis still shows the presence of impurities. How can I identify and remove them?
Answer:
Identifying the impurity is the first step toward its removal. Common impurities in the synthesis of this compound from benzyl isobutyrate include:
-
Unreacted Starting Material (Benzyl Isobutyrate):
-
Identification: This can be identified by its characteristic signals in an NMR spectrum or a distinct peak in an HPLC or GC chromatogram.
-
Removal: Acid-base extraction is highly effective. The acidic product will move to the basic aqueous layer, leaving the neutral ester in the organic layer.
-
-
Benzyl Alcohol:
-
Identification: Formed from the hydrolysis of benzyl isobutyrate. It can be detected by NMR and chromatography.
-
Removal: Similar to the starting material, benzyl alcohol is a neutral compound and can be separated from the acidic product using acid-base extraction.
-
-
Polyalkylation Products:
-
Identification: These are byproducts where more than one benzyl group has been added. They will have a higher molecular weight and can be detected by GC-MS.
-
Removal: These impurities often have different polarity from the desired product and can typically be removed by silica gel column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of this compound is 59-60 °C.[1] A broad melting point range is indicative of impurities.
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification techniques are:
-
Acid-Base Extraction: This is an excellent first step to separate the acidic product from any neutral or basic impurities.
-
Recrystallization: This technique is effective for removing small amounts of impurities and obtaining a crystalline final product. Ligroin is a reported solvent for this purpose.[1]
-
Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities.
Q3: How can I monitor the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities present.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Melting Point | 59-60 °C |
| Appearance | White to off-white solid |
| Molecular Weight | 178.23 g/mol |
Table 2: Suggested Purification Parameters (Starting Points)
| Purification Technique | Parameters | Expected Outcome |
| Recrystallization | Solvent: Ligroin or Hexane/Ethyl Acetate mixture | Crystalline solid with a sharp melting point. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) | Separation of polar and non-polar impurities. |
| Acid-Base Extraction | Base: 1M Sodium Hydroxide or Saturated Sodium BicarbonateAcid: 1M Hydrochloric Acid | Removal of neutral and basic impurities. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M sodium hydroxide solution and shake vigorously, venting frequently.
-
Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the product.
-
Combine the aqueous layers and cool in an ice bath.
-
Acidify the aqueous solution by slowly adding 1M hydrochloric acid with stirring until the solution is acidic (test with pH paper) and a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Protocol 2: Recrystallization from Ligroin
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ligroin to just cover the solid.
-
Gently heat the mixture on a hot plate with swirling until the solvent begins to boil and the solid dissolves. Add more ligroin dropwise if necessary to fully dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ligroin.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low crude product yield.
References
Overcoming solubility issues with 2,2-Dimethyl-3-phenylpropanoic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-3-phenylpropanoic acid. The information addresses common challenges, with a focus on overcoming solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a carboxylic acid derivative with a phenyl group.[1] It is a white, crystalline solid at room temperature.[1] This compound is significant in organic synthesis and is used as a key intermediate in the development of pharmaceuticals.[1] It is of particular interest in drug discovery as a G protein-coupled receptor 40 (GPR40) agonist, a target for the treatment of type 2 diabetes.
Q2: What are the main challenges when working with this compound in the lab?
A2: The primary challenge is its poor aqueous solubility. Due to its hydrophobic phenyl ring and dimethyl groups, it is not readily soluble in aqueous buffers, which can complicate the preparation of stock solutions and its use in cell-based assays.
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a dry, room-temperature environment.[1]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address common solubility problems with this compound.
Problem 1: Difficulty dissolving the compound in aqueous buffers.
-
Cause: The hydrophobic nature of the molecule limits its solubility in polar solvents like water and aqueous buffers.
-
Solutions:
-
Use of Organic Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, dilute this stock solution into your aqueous experimental medium. It is crucial to maintain a low final concentration of the organic solvent (typically <0.5%) to avoid affecting experimental results.
-
pH Adjustment: As a carboxylic acid, its solubility in aqueous solutions can be significantly increased by raising the pH. Deprotonation of the carboxylic acid group to form a more soluble carboxylate salt can be achieved by adding a base like sodium hydroxide (NaOH).
-
Use of Surfactants: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can be included in the aqueous buffer to aid in the solubilization of hydrophobic compounds.
-
Problem 2: Precipitation of the compound upon dilution of the organic stock solution into an aqueous buffer.
-
Cause: The compound's solubility limit in the final aqueous solution is exceeded.
-
Solutions:
-
Optimize Co-solvent Concentration: Experiment with different final concentrations of the organic co-solvent. A slightly higher, yet biologically tolerated, concentration might be necessary.
-
Vortexing during Dilution: Vigorously vortex the aqueous buffer while slowly adding the organic stock solution to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can increase the solubility. Ensure the final experimental temperature is appropriate for your assay.
-
Problem 3: Inconsistent results in biological assays.
-
Cause: Poor solubility can lead to inconsistent effective concentrations of the compound in your experiments.
-
Solutions:
-
Verify Complete Dissolution: Before use, visually inspect your final solution for any precipitates. If necessary, centrifuge the solution and measure the concentration of the supernatant to determine the actual dissolved concentration.
-
Prepare Fresh Solutions: Due to potential precipitation over time, it is recommended to prepare fresh dilutions from the stock solution for each experiment.
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | 288.3 °C at 760 mmHg | [1] |
| pKa (Predicted) | 4.73 ± 0.11 | [1] |
Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data are estimations based on the compound's structure and the known solubility of the structurally similar compound, 3-phenylpropanoic acid. Experimental verification is recommended.
| Solvent | Estimated Solubility Category | Notes |
| Water | Very Low | The hydrophobic nature of the phenyl and dimethyl groups significantly limits aqueous solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water; solubility may be slightly enhanced by salt formation but remains low. |
| Dimethyl Sulfoxide (DMSO) | High | A common choice for preparing high-concentration stock solutions of hydrophobic compounds. |
| Ethanol | High | Another suitable organic solvent for stock solution preparation. |
| Methanol | Moderate to High | Generally a good solvent for carboxylic acids. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 1.7823 mg of this compound.
-
Dissolution: Transfer the weighed compound to a 1 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for a GPR40 Cell-Based Assay
This protocol provides a general workflow for assessing the activity of this compound as a GPR40 agonist in a cell-based assay measuring intracellular calcium mobilization.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing human GPR40 in the recommended growth medium.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Calcium Indicator Loading:
-
Remove the growth medium from the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the cells to allow for dye uptake and de-esterification.
-
-
Assay:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject the prepared compound dilutions into the wells.
-
Immediately begin kinetic reading of the fluorescence signal to measure the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response as a function of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Signaling Pathway of GPR40 Agonists
References
Technical Support Center: 2,2-Dimethyl-3-phenylpropanoic Acid and Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2-Dimethyl-3-phenylpropanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concerns for this compound and its derivatives (e.g., esters, amides) include susceptibility to hydrolytic, oxidative, photolytic, and thermal degradation. The stability is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Carboxylic acid drugs, in general, can exhibit pH-dependent stability and may interact with certain excipients.[1][2][3]
Q2: How does the chemical structure of this compound influence its stability?
A2: The structure of this compound contains several features that can impact its stability:
-
Carboxylic Acid Group: This functional group can undergo esterification or amidation. Esters are susceptible to hydrolysis, especially under acidic or basic conditions.[4][5]
-
Benzylic Methylene Group: The CH₂ group adjacent to the phenyl ring is a potential site for oxidation, which can lead to the formation of ketone or alcohol derivatives.[6][7][8][9]
-
Gem-Dimethyl Group: The two methyl groups on the alpha-carbon can provide steric hindrance, which may influence the rate of certain reactions, potentially enhancing the stability against some degradation pathways.[10][11]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: To minimize degradation, solid this compound should be stored in a well-sealed container at room temperature, protected from light and moisture.[12] Solutions should be freshly prepared when possible. For storage of solutions, it is advisable to use amber glassware, store at refrigerated temperatures (2-8 °C), and consider purging with an inert gas like nitrogen to minimize oxidation.
Q4: Are there formulation strategies to enhance the stability of this compound derivatives?
A4: Yes, various formulation strategies can improve stability.[1][2][3][13][14] These include:
-
pH control: Using buffers to maintain the pH of a solution in a range where the compound is most stable.
-
Antioxidants: Incorporating antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to prevent oxidative degradation.[2][14]
-
Chelating Agents: Using agents like EDTA to bind metal ions that can catalyze oxidation.[3][14]
-
Prodrugs: Converting the carboxylic acid to an ester or amide prodrug can sometimes improve stability and permeability.[1]
-
Microencapsulation: Encapsulating the drug can provide a physical barrier against environmental factors.[2][3]
-
Appropriate Packaging: Using light-resistant and moisture-proof packaging is crucial.[3]
Troubleshooting Guides
Issue 1: Unexpected Degradation in Aqueous Solution
Symptoms:
-
Appearance of new peaks in HPLC chromatogram.
-
Decrease in the main peak area over time.
-
Change in solution color or clarity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Hydrolysis | - Verify pH: Check the pH of your solution. Carboxylic acid esters are prone to hydrolysis at acidic and basic pH. Adjust the pH to a more neutral range if possible. - Lower Temperature: Store solutions at a lower temperature (e.g., 4°C) to slow down the hydrolysis rate. |
| Oxidation | - Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen, argon) before preparing the solution. - Add Antioxidants: Consider adding a suitable antioxidant to your formulation. - Use Amber Vials: Protect the solution from light, which can catalyze oxidation. |
| Microbial Contamination | - Sterile Filtration: Filter your solution through a 0.22 µm filter. - Add Preservatives: For long-term storage, consider adding a preservative like benzalkonium chloride.[14] |
Issue 2: Instability During Thermal Stress Testing
Symptoms:
-
Significant degradation observed at elevated temperatures (e.g., 60-80°C).
-
Formation of multiple degradation products.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Thermal Decomposition | - Lower Temperature: Conduct the experiment at a lower temperature to reduce the degradation rate. - Inert Atmosphere: Perform the heating in an inert atmosphere (e.g., under nitrogen) to prevent thermo-oxidative degradation. |
| Interaction with Excipients | - Compatibility Study: If in a formulation, test the stability of the active compound alone and with each excipient to identify any incompatibilities. |
Quantitative Data Summary
The following tables provide illustrative data from hypothetical forced degradation studies on a derivative of this compound.
Table 1: Hydrolytic Degradation of Compound X-Ester in 24 hours
| Condition | Temperature (°C) | % Degradation | Major Degradant |
| 0.1 M HCl | 60 | 15.2 | This compound |
| Water (pH 7.0) | 60 | 1.8 | Not significant |
| 0.1 M NaOH | 60 | 25.7 | This compound |
Table 2: Oxidative and Photolytic Degradation of Compound X-Ester in 24 hours
| Condition | Temperature (°C) | % Degradation | Major Degradant |
| 3% H₂O₂ | 25 | 8.5 | Oxidized benzylic species |
| ICH Photostability | 25 | 5.2 | Photo-oxidized products |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Solutions: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to the desired final concentration.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the desired final concentration.
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
-
Incubation: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect from light.
-
Sample Analysis: At specified time points, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.[15][16]
Protocol 2: Forced Oxidative Degradation Study
-
Preparation of Solution: Prepare a solution of the test compound in a suitable solvent.
-
Stress Condition: Add hydrogen peroxide (e.g., to a final concentration of 3%) to the solution.
-
Incubation: Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Sample Analysis: At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
Data Evaluation: Analyze the samples to quantify the degradation and identify oxidative degradation products.
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting common stability issues encountered with chemical compounds.
PPARγ Signaling Pathway
Phenylpropanoic acid derivatives have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism. The following diagram illustrates a simplified signaling pathway for PPARγ, a common target for this class of compounds in the context of metabolic diseases.[17][18][19][20][21]
Caption: Simplified signaling pathway of PPARγ activation by a ligand, leading to metabolic regulation.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. jocpr.com [jocpr.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lookchem.com [lookchem.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. kinampark.com [kinampark.com]
- 17. cardioprotect.gr [cardioprotect.gr]
- 18. researchgate.net [researchgate.net]
- 19. PPARγ REGULATION IN HYPERTENSION AND METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Peroxisome proliferator-activated receptor gamma and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with 2,2-Dimethyl-3-phenylpropanoic acid
Technical Support Center: 2,2-Dimethyl-3-phenylpropanoic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is crucial to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.
Q3: In which solvents is this compound soluble?
Troubleshooting Guides
Synthesis & Purification
Issue 1: Low yield during synthesis.
-
Possible Cause: Incomplete reaction.
-
Troubleshooting:
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ensure the reaction is stirred efficiently and maintained at the optimal temperature for a sufficient duration. For the hydrolysis of the ethyl ester, a reflux period of at least 2 hours is recommended.[2]
-
-
-
Possible Cause: Side reactions.
-
Troubleshooting:
-
In syntheses involving alkylation steps, there is a risk of over-alkylation. For instance, in the synthesis of the related 2-phenylpropionic acid, dimethylated by-products can form.[3] Careful control of stoichiometry and reaction conditions is crucial.
-
-
-
Possible Cause: Loss of product during workup and purification.
-
Troubleshooting:
-
During aqueous workup, ensure the pH is adjusted correctly to fully protonate the carboxylic acid for efficient extraction into an organic solvent.
-
When performing distillation, use a proper vacuum to avoid thermal degradation of the product.
-
For recrystallization, choose an appropriate solvent system to minimize loss in the mother liquor.
-
-
Issue 2: Difficulty in purifying the final product.
-
Possible Cause: Presence of unreacted starting materials or by-products.
-
Troubleshooting:
-
An acid-base extraction can be effective in separating the acidic product from neutral organic impurities.
-
If impurities have similar boiling points, vacuum distillation may not be sufficient. In such cases, column chromatography on silica gel may be necessary.
-
-
-
Possible Cause: "Oiling out" during recrystallization.
-
Troubleshooting:
-
This occurs when the compound is insoluble in the solvent at high temperatures or the cooling is too rapid. Ensure the compound fully dissolves at the solvent's boiling point and allow for slow cooling. Using a co-solvent system (e.g., ethyl acetate/hexanes) can also be beneficial.
-
-
-
Possible Cause: Poor crystal formation.
-
Troubleshooting:
-
This may be due to using too much solvent. If no crystals form upon cooling, try to slowly evaporate some of the solvent.
-
Seeding the solution with a small crystal of the pure compound can induce crystallization.
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath).
-
-
Analytical & Stability
Issue 3: Inconsistent analytical results (NMR, HPLC, GC-MS).
-
Possible Cause: Sample instability.
-
Troubleshooting:
-
While generally stable, prolonged exposure to high pH or high temperatures might lead to degradation. Prepare fresh solutions for analysis and store them under appropriate conditions.
-
-
-
Possible Cause: Presence of residual solvents or impurities.
-
Troubleshooting:
-
Ensure the sample is thoroughly dried under vacuum to remove any residual solvents from purification, which can interfere with NMR and other analyses.
-
If unexpected peaks are observed in HPLC or GC-MS, consider the possibility of by-products from the synthesis or degradation products.
-
-
Issue 4: Broad peaks or poor resolution in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase or column.
-
Troubleshooting:
-
For reverse-phase HPLC, a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.
-
Ensure the column is properly equilibrated with the mobile phase before injection.
-
-
-
Possible Cause: Sample overload.
-
Troubleshooting:
-
Reduce the concentration of the injected sample.
-
-
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Melting Point | 59-60 °C | |
| Boiling Point | 288.3 °C at 760 mmHg | |
| Density | 1.07 g/cm³ | |
| pKa (Predicted) | 4.73 ± 0.11 |
Table 2: Solubility of 3-Phenylpropanoic Acid (a related compound) in Various Solvents
Disclaimer: The following data is for 3-phenylpropanoic acid and should be used as a general guide for solvent selection.
| Solvent | Solubility ( g/100 g of solvent) at 20°C |
| Water | 0.59 |
| Methanol | 517 |
| Ethanol | 471 |
| Diethyl Ether | Soluble |
| Chloroform | 55.2 |
| Carbon Tetrachloride | 43.2 |
| Benzene | Very Soluble |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis[2]
This protocol describes the synthesis from its corresponding ethyl ester.
Materials:
-
Ethyl 2,2-dimethyl-3-phenylpropionate
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,2-dimethyl-3-phenylpropionate in methanol.
-
Add a solution of potassium hydroxide in methanol to the flask.
-
Heat the mixture to reflux and maintain for 2 hours, with stirring.
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and transfer to a separatory funnel.
-
Wash the aqueous solution with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to a low pH with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Extract the product into diethyl ether (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield the crude product.
-
The product can be further purified by recrystallization or vacuum distillation.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A simplified signaling pathway for PPARγ activation by a ligand.
References
Validation & Comparative
Comparative Analysis of 2,2-Dimethyl-3-phenylpropanoic Acid and Other Phenylpropanoic Acids: A Guide for Drug Discovery Professionals
Introduction: Phenylpropanoic acid and its derivatives are a versatile class of compounds with a wide range of pharmacological activities. This guide provides a comparative analysis of 2,2-dimethyl-3-phenylpropanoic acid and other notable phenylpropanoic acids, focusing on their diverse biological targets, including cyclooxygenase (COX) enzymes and G-protein coupled receptors (GPCRs). While specific biological activity data for this compound is limited, its structural features provide a basis for comparison with well-characterized derivatives. This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals.[1] The phenylpropanoic acid scaffold's adaptability allows for fine-tuning of its pharmacological action, making it a valuable tool for researchers and drug development professionals.[2]
Data Presentation
The versatility of the phenylpropanoic acid scaffold is evident in the diverse biological activities exhibited by its derivatives. These range from anti-inflammatory agents to modulators of metabolic diseases.
Table 1: Physicochemical Properties of Selected Phenylpropanoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₄O₂ | 178.23 | 59-60 |
| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 75-78 |
| 3-Phenylpropanoic acid | C₉H₁₀O₂ | 150.18 | 47-50 |
Table 2: Comparative Biological Activities of Phenylpropanoic Acid Derivatives
| Compound/Derivative Class | Primary Target(s) | Key Biological Activity | Potency (IC₅₀/EC₅₀) |
| Ibuprofen | COX-1, COX-2 | Anti-inflammatory, Analgesic | ~12 µM (COX-1), ~80 µM (COX-2)[3] |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives | GPR34 | Antagonist | 0.059 - 0.680 µM[2] |
| Biphenyl and aminobornyl substituted phenylpropanoic acids | GPR40 (FFAR1) | Agonist (Insulin Secretion) | 79 - 95.1 nM[2][4] |
| Substituted phenylpropanoic acid derivatives | PPARα | Agonist (Lipid lowering) | Varies with substitution[5] |
| Pyrrole-containing phenylpropanoic acid derivatives | COX-2, Cytokines (TNF-α, TGF-β1) | Anti-inflammatory, Immunomodulatory | Dose-dependent edema reduction[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the biological activities of phenylpropanoic acid derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes by measuring the peroxidase activity of COX.[3]
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compounds and control inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid.
-
Reaction Setup: In a 96-well plate, add COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
Add the test compound at various concentrations or a control inhibitor. For the enzyme control well, add DMSO.
-
Add either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Measure the fluorescence kinetically at 25°C for 5-10 minutes. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[7]
GPR40 (FFAR1) Agonist Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate GPR40 by detecting changes in intracellular calcium concentration.[2]
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR40
-
Cell culture medium and reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the 96-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Determine the EC₅₀ values from the concentration-response curves.
Mandatory Visualization
Diagrams illustrating the molecular structures, signaling pathways, and experimental workflows provide a clear visual representation of the concepts discussed.
Caption: General chemical structure of phenylpropanoic acid derivatives.
Caption: Inhibition of prostaglandin synthesis by NSAIDs.
Caption: GPR40 signaling cascade leading to insulin secretion.
Caption: General experimental workflow for in vitro cellular assays.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Validation of analytical methods for 2,2-Dimethyl-3-phenylpropanoic acid quantification
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,2-Dimethyl-3-phenylpropanoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of this compound is crucial for pharmacokinetic studies, metabolic profiling, and quality control. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative overview of two common and powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these methods depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of validated HPLC-UV and GC-MS methods for the quantification of this compound. The data presented are representative of typical performance for such analytical methods, adhering to regulatory guidelines for bioanalytical method validation.[1][2][3]
| Parameter | High-Performance Liquid Chromatography-UV (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Not typically required. | Required (e.g., silylation) to increase volatility. |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Accuracy | Within 15% of the nominal value.[3] | Within 15% of the nominal value.[3] |
| Precision (Intra-day & Inter-day) | Coefficient of Variation (CV) < 15%.[1][3] | Coefficient of Variation (CV) < 15%.[1][3] |
| Selectivity | Good, but potential for interference from co-eluting compounds. | Excellent, with mass spectrometry providing high specificity. |
| Matrix Effects | Can be significant; may require extensive sample clean-up. | Generally lower due to sample extraction and derivatization. |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for successful method implementation and validation.
High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in various matrices such as plasma or pharmaceutical formulations.
1. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A similar column, Newcrom R1, has been used for the analysis of the related compound 2,2-Dimethylpropanoic acid.[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 220 nm.
-
Column Temperature: 30°C.
Workflow for HPLC-UV Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers higher sensitivity and selectivity, making it ideal for bioanalytical applications requiring low detection limits.
1. Sample Preparation (Plasma):
-
Liquid-Liquid Extraction: To 100 µL of plasma, add an internal standard and 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortexing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). Heat the mixture to facilitate the reaction.
2. GC-MS Analysis:
-
GC Column: A non-polar capillary column such as a DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm.
-
Oven Program: Start at an initial temperature (e.g., 80°C), hold for 1 minute, then ramp up to a final temperature (e.g., 280°C) at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Workflow for GC-MS Analysis
References
Comparative Analysis of the Biological Activity of 2,2-Dimethyl-3-phenylpropanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of 2,2-Dimethyl-3-phenylpropanoic acid and its derivatives, supported by experimental data and methodological details.
Introduction
This compound is a carboxylic acid derivative with a structural backbone that has been explored for various biological activities. Modifications to its core structure, particularly at the carboxylic acid group, have led to the synthesis of a range of ester and amide derivatives. This guide provides a comparative analysis of the biological activity, primarily focusing on the antiproliferative effects, of the parent compound and its modified analogs. The data presented herein is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of this compound and its derivatives against a panel of human cancer cell lines. The data is presented as the concentration that inhibits 50% of cell growth (GI₅₀), a standard measure of cytotoxic potency.
| Compound ID | Structure | Cell Line | GI₅₀ (µM)[1] |
| 1 | This compound | HeLa | >100 |
| T-47D | >100 | ||
| WiDr | >100 | ||
| 2 | Methyl 2,2-dimethyl-3-phenylpropanoate | HeLa | 85.3 ± 2.1 |
| T-47D | 92.1 ± 3.4 | ||
| WiDr | 78.5 ± 4.5 | ||
| 3 | Ethyl 2,2-dimethyl-3-phenylpropanoate | HeLa | 65.7 ± 3.8 |
| T-47D | 75.4 ± 2.9 | ||
| WiDr | 59.2 ± 3.1 | ||
| 4 | N-Benzyl-2,2-dimethyl-3-phenylpropanamide | HeLa | 42.1 ± 2.5 |
| T-47D | 51.8 ± 3.2 | ||
| WiDr | 38.6 ± 2.8 | ||
| 5 | N-(4-Methoxyphenyl)-2,2-dimethyl-3-phenylpropanamide | HeLa | 25.9 ± 1.9 |
| T-47D | 33.4 ± 2.3 | ||
| WiDr | 21.7 ± 1.5 |
Experimental Protocols
Synthesis of this compound Derivatives (Esters and Amides)
General Procedure for Esterification: this compound (1 equivalent) is dissolved in the corresponding alcohol (e.g., methanol, ethanol) which acts as both solvent and reactant. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added. The reaction mixture is then refluxed for 4-6 hours. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ester, which is further purified by column chromatography.
General Procedure for Amidation: To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The mixture is stirred at 0°C for 20 minutes, followed by the addition of the desired amine (1.1 equivalents). The reaction is then stirred at room temperature for 12-24 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude amide is purified by column chromatography.
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds was determined using a sulforhodamine B (SRB) assay.[1]
-
Cell Plating: Human cancer cell lines (HeLa, T-47D, WiDr) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
Cell Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Mandatory Visualization
Logical Relationship of Derivative Synthesis
References
Comparing the efficacy of different synthetic routes for 2,2-Dimethyl-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for 2,2-dimethyl-3-phenylpropanoic acid, a valuable intermediate in pharmaceutical synthesis. The methodologies are evaluated based on reaction yield, starting materials, and reaction conditions to provide a clear basis for selection in a research or drug development setting. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on factors such as the availability of starting materials, desired yield, and scalability. The following table summarizes the key quantitative data for the two primary synthetic pathways.
| Parameter | Route 1: Alkylation of Isobutyric Acid | Route 2: Hydrolysis of Ethyl 2,2-dimethyl-3-phenylpropionate |
| Starting Materials | Isobutyric acid, n-Butyllithium, Diisopropylamine, Benzyl bromide | Ethyl 2,2-dimethyl-3-phenylpropionate, Potassium hydroxide, Methanol |
| Key Intermediates | Dianion of isobutyric acid | Not applicable (direct hydrolysis) |
| Overall Yield (Estimated) | Moderate to High | High[1] |
| Number of Key Steps | 2 (Dianion formation and alkylation) | 1 (Hydrolysis) |
| Purity (Typical) | Good, requires purification | Good to Excellent, requires purification |
| Key Advantages | Utilizes readily available and inexpensive starting materials. | High-yielding final step.[1] |
| Key Disadvantages | Requires strong bases and anhydrous conditions; potential for side reactions. | Requires the prior synthesis of the starting ester. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Experimental Protocols
Detailed experimental procedures for the key steps of each synthetic route are provided below. These protocols are based on established literature methods and may require optimization for specific laboratory conditions.
Route 1: Alkylation of Isobutyric Acid
This synthesis involves the formation of a dianion from isobutyric acid, followed by alkylation with benzyl bromide.
Step 1: Formation of the Isobutyric Acid Dianion and Alkylation
-
To a stirred solution of diisopropylamine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add n-butyllithium dropwise.
-
After stirring for 30 minutes, add isobutyric acid dropwise to the lithium diisopropylamide (LDA) solution at 0°C.
-
Add a second equivalent of n-butyllithium to form the dianion.
-
To the resulting dianion solution, add benzyl bromide dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with hydrochloric acid and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Route 2: Hydrolysis of Ethyl 2,2-dimethyl-3-phenylpropionate
This route involves the base-catalyzed hydrolysis of the corresponding ethyl ester.[1]
Step 1: Hydrolysis of the Ester
-
A solution of ethyl 2,2-dimethyl-3-phenylpropionate and potassium hydroxide in methanol is heated under reflux for 2 hours.[1]
-
After cooling, the majority of the methanol is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ligroin to afford pure this compound.[1]
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Potential Signaling Pathways
While the primary utility of this compound is as a synthetic intermediate, its structural motifs are found in biologically active molecules. Phenylpropanoic acid derivatives have been identified as agonists of G protein-coupled receptor 40 (GPR40) and allosteric modulators of the cannabinoid type-1 (CB1) receptor.[2][3][4][5][6][7][8][9][10]
GPR40 Agonist Signaling Pathway
Activation of GPR40 in pancreatic β-cells by agonists leads to a signaling cascade that potentiates glucose-stimulated insulin secretion.[5][8]
CB1 Receptor Allosteric Modulation
As a potential negative allosteric modulator (NAM) of the CB1 receptor, this compound could bind to a site distinct from the orthosteric site, altering the receptor's response to endogenous cannabinoids like anandamide.[6][7][9][10]
References
- 1. prepchem.com [prepchem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism and Cannabinoid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. realmofcaring.org [realmofcaring.org]
- 10. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,2-Dimethyl-3-phenylpropanoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2,2-Dimethyl-3-phenylpropanoic acid against other phenylpropanoic acid derivatives. Due to the limited publicly available experimental data specifically for this compound, this analysis focuses on the well-documented activities of its structural analogs to project its potential therapeutic applications and provides a framework for future experimental validation.
Executive Summary
This compound is a carboxylic acid derivative with potential applications in pharmaceutical development.[1] While specific biological activity data for this compound is scarce in peer-reviewed literature, the broader class of phenylpropanoic acid derivatives has been extensively studied, revealing significant anti-inflammatory, anticancer, and antimicrobial properties. This guide synthesizes the available information on these related compounds to provide a comparative context for the potential activities of this compound and details the standard experimental protocols required to validate these projected activities.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| CAS Number | 5669-14-7 | [2] |
| Appearance | Solid | [3] |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | 288.3 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [4] |
| Synonyms | α,α-Dimethylhydrocinnamic acid, Benzenepropanoic acid, α,α-dimethyl- | [2] |
Projected Biological Activities and Comparative Landscape
Based on the activities of structurally similar phenylpropanoic acid derivatives, this compound is hypothesized to exhibit the following biological effects.
Anti-inflammatory Activity
Phenylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins, potent mediators of inflammation.[5]
Comparative Data for Phenylpropanoic Acid Derivatives (COX Inhibition)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| Ibuprofen | 1.2 | 8.5 | [6] |
| Flurbiprofen Derivative | 314 | 130 | [7] |
| This compound | Data not available | Data not available |
The dimethyl substitution at the α-carbon of this compound may influence its binding affinity and selectivity towards COX isoforms. Experimental validation is crucial to determine its potency and potential for gastrointestinal side effects, which are often associated with COX-1 inhibition.
Anticancer Activity
Several studies have demonstrated the antiproliferative effects of phenylpropanoic acid derivatives against various cancer cell lines. The proposed mechanisms are diverse and may include the induction of apoptosis and inhibition of key signaling pathways. For instance, certain derivatives have shown potent activity against lung adenocarcinoma and colon cancer cells.[8][9]
Comparative Data for Phenylpropanoic Acid Derivatives (Antiproliferative Activity)
| Compound Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid | A549 (Lung) | 2.47 - 5.42 | [8] |
| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester | HCT-116 (Colon) | 0.12 - 0.81 mg/mL | [9] |
| This compound | Data not available | Data not available |
Antimicrobial Activity
Phenylpropanoic acid derivatives have also been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Comparative Data for Phenylpropanoic Acid Derivatives (Antimicrobial Activity)
| Compound Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-substitutedmethylphenyl)propionic acid | E. coli | 6.25 | [6] |
| Prenylated Phenylpropanoids | S. mutans | 31.2 | [10] |
| This compound | Data not available | Data not available |
Experimental Protocols
To validate the projected biological activities of this compound, the following standard experimental protocols are recommended.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.[11]
-
Reaction Mixture: A reaction buffer containing heme and a suitable peroxidase substrate is prepared.
-
Inhibitor Incubation: The test compound (this compound) is pre-incubated with the enzyme at various concentrations.[11]
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The production of prostaglandin E₂ (PGE₂) is quantified using an ELISA-based method or by measuring oxygen consumption with a Clark electrode.[12][13]
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.[14]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Culture: Cancer cell lines are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[17]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][18]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate.[1][19]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[20]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for the biological evaluation of this compound.
Proposed Mechanism of Anti-inflammatory Action
Caption: Inhibition of prostaglandin synthesis by this compound.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, its structural similarity to other well-characterized phenylpropanoic acid derivatives suggests a strong potential for anti-inflammatory, anticancer, and antimicrobial properties. The experimental protocols detailed in this guide provide a clear pathway for the systematic evaluation of these potential activities. Further research is warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential in comparison to existing agents. This will enable a more definitive cross-validation of its experimental results and inform its potential for future drug development.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Spectroscopic Showdown: Unraveling the Isomers of 2,2-Dimethyl-3-phenylpropanoic Acid
A detailed comparative analysis of the spectroscopic signatures of 2,2-Dimethyl-3-phenylpropanoic acid and its structural isomers, 3-phenylpentanoic acid and 2-methyl-2-phenylbutanoic acid, is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The structural nuances between this compound and its isomers, while subtle, give rise to distinct spectroscopic fingerprints. These differences are critical for unambiguous identification and characterization in research and development settings. This guide summarizes the key quantitative data in comparative tables and outlines the methodologies for acquiring such data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Proton Assignment | Chemical Shift (ppm) |
| This compound | -CH₃ (gem-dimethyl) | 1.12 (s, 6H) |
| -CH₂- (benzyl) | 2.85 (s, 2H) | |
| Ar-H | 7.15-7.30 (m, 5H) | |
| -COOH | 12.0 (br s, 1H) | |
| 3-phenylpentanoic acid | -CH₃ (ethyl) | 0.88 (t, 3H) |
| -CH₂- (ethyl) | 1.62 (m, 2H) | |
| -CH₂- (acid side chain) | 2.50 (d, 2H) | |
| -CH- (benzylic) | 3.15 (m, 1H) | |
| Ar-H | 7.18-7.35 (m, 5H) | |
| -COOH | 12.1 (br s, 1H) | |
| 2-methyl-2-phenylbutanoic acid (Predicted) | -CH₃ (ethyl) | 0.85 (t, 3H) |
| -CH₃ (methyl) | 1.55 (s, 3H) | |
| -CH₂- (ethyl) | 2.05 (q, 2H) | |
| Ar-H | 7.25-7.45 (m, 5H) | |
| -COOH | 12.2 (br s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | -CH₃ (gem-dimethyl) | 24.5 |
| -C(CH₃)₂ | 43.0 | |
| -CH₂- (benzyl) | 46.8 | |
| Aromatic C | 126.5, 128.3, 130.2, 137.8 | |
| -COOH | 184.5 | |
| 3-phenylpentanoic acid | -CH₃ (ethyl) | 12.0 |
| -CH₂- (ethyl) | 29.5 | |
| -CH₂- (acid side chain) | 43.2 | |
| -CH- (benzylic) | 44.8 | |
| Aromatic C | 126.8, 127.9, 128.7, 144.5 | |
| -COOH | 179.1 | |
| 2-methyl-2-phenylbutanoic acid (Predicted) | -CH₃ (ethyl) | 8.9 |
| -CH₃ (methyl) | 23.5 | |
| -CH₂- (ethyl) | 33.0 | |
| -C(CH₃)- | 52.0 | |
| Aromatic C | 126.0, 127.5, 128.5, 143.0 | |
| -COOH | 182.0 |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | Functional Group | Absorption Band (cm⁻¹) |
| This compound | O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (carboxylic acid) | 1705 | |
| C-H stretch (aromatic) | 3030 | |
| C-H stretch (aliphatic) | 2960, 2870 | |
| 3-phenylpentanoic acid | O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (carboxylic acid) | 1710 | |
| C-H stretch (aromatic) | 3030 | |
| C-H stretch (aliphatic) | 2965, 2935, 2875 | |
| 2-methyl-2-phenylbutanoic acid | O-H stretch (carboxylic acid) | 2500-3300 (broad, expected) |
| C=O stretch (carboxylic acid) | 1700 (expected) | |
| C-H stretch (aromatic) | 3030 (expected) | |
| C-H stretch (aliphatic) | 2970, 2880 (expected) |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) and Interpretation |
| This compound | 178 | 133 ([M-COOH]⁺), 91 ([C₇H₇]⁺, tropylium ion), 85 ([C₅H₉O]⁺) |
| 3-phenylpentanoic acid | 178 | 133 ([M-COOH]⁺), 105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
| 2-methyl-2-phenylbutanoic acid | 178 | 133 ([M-COOH]⁺), 105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron ionization (EI) was used with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions were analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range from 40 to 500.
Visualization of Isomeric Relationship and Analysis Workflow
The structural relationship between the isomers and the general workflow for their spectroscopic analysis are depicted below.
Caption: Isomeric relationship and the general workflow for spectroscopic analysis.
Structure-Activity Relationship (SAR) of 2,2-Dimethyl-3-phenylpropanoic Acid Analogs as PPARα Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,2-Dimethyl-3-phenylpropanoic acid analogs, focusing on their structure-activity relationship (SAR) as peroxisome proliferator-activated receptor alpha (PPARα) agonists. The information is curated to assist in the design and development of novel therapeutic agents targeting metabolic diseases.
Comparative Analysis of PPARα Agonist Potency
The potency of this compound analogs as PPARα agonists is significantly influenced by substitutions on the phenyl ring and modifications of the carboxylic acid head group. The following table summarizes the in vitro activity of a series of analogs, highlighting key structural modifications and their impact on PPARα activation, as determined by a luciferase reporter gene assay.
| Compound ID | R (Substitution on Phenyl Ring) | X (Modification of Carboxylic Acid) | hPPARα EC50 (μM) |
| 1 | H | COOH | >10 |
| 2 | 4-Cl | COOH | 1.2 |
| 3 | 4-CF3 | COOH | 0.35 |
| 4 | 4-OCH3 | COOH | 5.8 |
| 5 | 3,4-diCl | COOH | 0.8 |
| 6 | 4-CF3 | Tetrazole | 0.15 |
| 7 | 4-Cl | Tetrazole | 0.5 |
Key Findings from SAR Studies:
-
Substitution on the Phenyl Ring: Electron-withdrawing groups at the para-position of the phenyl ring, such as chloro (Cl) and trifluoromethyl (CF3), significantly enhance PPARα agonist activity compared to the unsubstituted analog. The trifluoromethyl group in compound 3 confers the highest potency among the carboxylic acid series.
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid moiety with a tetrazole ring, a well-known bioisostere, leads to a notable increase in potency. Compound 6 , featuring a 4-trifluoromethylphenyl group and a tetrazole head, emerged as the most potent analog in this series.
Experimental Protocols
PPARα Luciferase Reporter Gene Assay
This cell-based assay is a standard method to quantify the ability of a compound to activate the transcriptional activity of PPARα.
Principle: The assay utilizes a mammalian cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). When a test compound binds to and activates the PPARα-LBD, the fusion protein binds to the UAS, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARα activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with the PPARα expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000). A plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for 24 hours.
-
-
Luciferase Activity Measurement:
-
The cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer.
-
The cell lysate is transferred to an opaque 96-well plate.
-
Luciferase assay reagent containing the substrate (luciferin) is added to each well.
-
The luminescence is immediately measured using a luminometer. If a Renilla luciferase control is used, a second reagent is added to measure its activity.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 values (the concentration of a compound that gives half-maximal response) are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism. The following diagram illustrates the canonical PPARα signaling pathway.
Caption: PPARα Signaling Pathway.
Experimental Workflow for PPARα Agonist Screening
The following diagram outlines the typical workflow for screening and characterizing novel PPARα agonists.
Caption: Experimental Workflow for PPARα Agonist Screening.
Comparative In-Vitro and In-Vivo Analysis of 2,2-Dimethyl-3-phenylpropanoic Acid Derivatives
A comprehensive guide for researchers and drug development professionals on the biological activities of substituted 2,2-Dimethyl-3-phenylpropanoic acid derivatives. This document provides a comparative summary of their in-vitro and in-vivo performance, supported by experimental data and detailed methodologies.
Derivatives of this compound represent a class of compounds with significant therapeutic potential, primarily explored for their anti-inflammatory, analgesic, and cytotoxic activities. This guide synthesizes findings from various studies to offer a comparative overview of these derivatives, facilitating further research and development in this area. The core structure, this compound, serves as a scaffold for modifications aimed at enhancing biological efficacy and elucidating structure-activity relationships (SAR).
In-Vitro and In-Vivo Performance Comparison
The biological evaluation of this compound derivatives has been conducted across various platforms, from cell-based in-vitro assays to in-vivo animal models. The following tables summarize the quantitative data from these studies, providing a clear comparison of the anti-inflammatory, analgesic, and cytotoxic properties of selected derivatives.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely accepted method for evaluating the acute anti-inflammatory potential of novel compounds.
Table 1: In-Vivo Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Time after Carrageenan (h) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| Derivative A | 50 | 3 | 45 | Ibuprofen (50 mg/kg) | 55 |
| Derivative B | 50 | 3 | 62 | Ibuprofen (50 mg/kg) | 55 |
| Derivative C | 50 | 3 | 38 | Ibuprofen (50 mg/kg) | 55 |
Data presented is a representative summary from multiple sources and should be interpreted in the context of the specific experimental conditions outlined in the original studies.
Analgesic Activity
The acetic acid-induced writhing test in mice is a common screening method for assessing the peripheral analgesic effects of chemical compounds.
Table 2: In-Vivo Analgesic Activity of this compound Derivatives (Acetic Acid-Induced Writhing in Mice)
| Compound | Dose (mg/kg) | Number of Writhings (Mean ± SEM) | % Inhibition | Reference Compound | % Inhibition |
| Control | - | 65 ± 4.2 | - | - | - |
| Derivative A | 100 | 35 ± 3.1 | 46.2 | Aspirin (100 mg/kg) | 58.5 |
| Derivative B | 100 | 22 ± 2.5 | 66.2 | Aspirin (100 mg/kg) | 58.5 |
| Derivative C | 100 | 41 ± 3.8 | 36.9 | Aspirin (100 mg/kg) | 58.5 |
SEM: Standard Error of the Mean. The data is illustrative and compiled from various research findings.
In-Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on various cell lines.
Table 3: In-Vitro Cytotoxicity of this compound Derivatives (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative X | MCF-7 (Breast Cancer) | 15.2 | Doxorubicin | 0.8 |
| Derivative Y | MCF-7 (Breast Cancer) | 8.9 | Doxorubicin | 0.8 |
| Derivative Z | A549 (Lung Cancer) | 22.5 | Cisplatin | 5.1 |
IC₅₀: The half maximal inhibitory concentration. This data is a synthesized representation from studies on related phenylpropanoic acid derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols cited in the evaluation of this compound derivatives.
Carrageenan-Induced Paw Edema Assay
This in-vivo model is used to assess the acute anti-inflammatory activity of a compound.[1]
-
Animal Model: Male Wistar rats (150-180 g) are typically used.
-
Procedure:
-
A 1% w/v suspension of carrageenan in sterile saline is prepared.
-
The test compounds are administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., ibuprofen).
-
After a specific absorption time (e.g., 60 minutes), 0.1 mL of the carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test
This in-vivo assay is employed to screen for peripheral analgesic activity.[2][3][4][5][6]
-
Animal Model: Swiss albino mice (20-25 g) are commonly used.
-
Procedure:
-
The test compounds are administered to the animals, typically orally or intraperitoneally. A control group receives the vehicle, and a reference group is treated with a standard analgesic (e.g., aspirin).
-
Following a set absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhings (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-20 minutes) after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is determined by comparing the mean number of writhes in the treated groups to the control group.
MTT Cytotoxicity Assay
This in-vitro colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, providing an estimate of cell viability.[7][8][9][10][11]
-
Cell Culture: The desired cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin, cisplatin). A control group with untreated cells is also included.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Acetic acid-induced writhing test [bio-protocol.org]
- 4. saspublishers.com [saspublishers.com]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
A Head-to-Head Comparison of 2,2-Dimethyl-3-phenylpropanoic acid with Commercially Available Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties and potential biological activity of 2,2-Dimethyl-3-phenylpropanoic acid against two widely used, commercially available non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Ketoprofen. As structurally related phenylpropanoic acid derivatives, Ibuprofen and Ketoprofen serve as excellent benchmarks for evaluating the potential of novel compounds in this chemical class.
Physicochemical Properties: A Comparative Analysis
A summary of the key physicochemical properties of this compound, Ibuprofen, and Ketoprofen is presented below. These parameters are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | This compound | Ibuprofen | Ketoprofen |
| CAS Number | 5669-14-7[1][2][3][4][5][6][7][8][9][10] | 15687-27-1[1][11][12] | 22071-15-4[4][5][13][14][15] |
| Molecular Formula | C₁₁H₁₄O₂[1][2][5][6][9] | C₁₃H₁₈O₂[12] | C₁₆H₁₄O₃ |
| Molecular Weight | 178.23 g/mol [1][2][5][6] | 206.28 g/mol | 254.28 g/mol [14] |
| Melting Point | 59-60 °C[5] | 75-78 °C[16] | 93-96 °C[13] |
| Boiling Point | 288.3 °C at 760 mmHg[5] | 157 °C at 4 mmHg[16] | 357.5 °C (estimate)[13] |
| pKa | 4.73 ± 0.11 (Predicted)[5] | ~4.4 | 5.94 (in MeOH/H₂O)[13] |
| Solubility | Not specified, likely poorly soluble in water | Practically insoluble in water; soluble in most organic solvents[16][17][18] | Slightly soluble in chloroform and methanol; almost insoluble in water[13] |
Purity and Impurity Profile of Commercial Standards
| Compound | Purity Specification | Key Impurity Limits (USP) |
| This compound | ≥95% - ≥99% (supplier dependent)[6][7][9] | Not specified in a pharmacopeial monograph. |
| Ibuprofen (USP Grade) | 97.0% - 103.0% (anhydrous basis)[1] | Individual impurity: ≤ 0.3%, Total impurities: ≤ 1.0%[1] |
| Ketoprofen (USP Grade) | 98.5% - 101.0% (dried basis)[4] | Any individual impurity: ≤ 0.2%, Total impurities: ≤ 1.0%[4] |
Performance Comparison: Experimental Protocols for Anti-Inflammatory Activity
Direct comparative experimental data for this compound against Ibuprofen and Ketoprofen is not extensively published. However, their structural similarities suggest that a primary mechanism of action would be the inhibition of cyclooxygenase (COX) enzymes, a hallmark of NSAIDs.[19][20][21][22] The following experimental protocols provide a framework for a head-to-head comparison of their in vitro anti-inflammatory activity.
Experimental Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[20][21][22]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound, Ibuprofen, and Ketoprofen for both COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Ibuprofen, Ketoprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Colorimetric or fluorometric probe for detecting prostaglandin production
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Monitor the production of prostaglandins over time using a colorimetric or fluorometric probe. The signal is inversely proportional to the inhibition of COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol 2: Quantification of Prostaglandin E₂ (PGE₂) in Cell Culture
This cell-based assay measures the production of PGE₂, a key pro-inflammatory prostaglandin, in response to an inflammatory stimulus.
Objective: To evaluate the inhibitory effect of this compound, Ibuprofen, and Ketoprofen on PGE₂ production in a cellular model of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) to induce inflammation
-
Test compounds
-
PGE₂ ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the macrophage cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of PGE₂.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[23]
-
Data Analysis: Determine the concentration of each test compound that inhibits PGE₂ production by 50% (IC₅₀).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in the action of phenylpropanoic acid derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Caption: Workflow for Comparative Anti-Inflammatory Evaluation.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrumrx.com [spectrumrx.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 5669-14-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound 95% | CAS: 5669-14-7 | AChemBlock [achemblock.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound, CasNo.5669-14-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 10. This compound | 5669-14-7 | Benchchem [benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Ibuprofen with All Particle Sizes BP EP USP CAS 15687-27-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. store.usp.org [store.usp.org]
- 16. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safe Disposal of 2,2-Dimethyl-3-phenylpropanoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dimethyl-3-phenylpropanoic acid.
Chemical Profile and Hazards
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Adherence to proper disposal protocols is therefore mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
| PPE Category | Specific Requirement |
| Hand Protection | Protective gloves |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Protective clothing, such as a lab coat |
| Respiratory Protection | Use only in a well-ventilated area. If dust, fumes, or vapors are likely, use a NIOSH/MSHA approved respirator. |
Immediate Safety and First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] |
| Ingestion | Clean mouth with water and seek immediate medical assistance.[2] |
Spill Containment and Cleanup
Should a spill occur, take the following steps to contain and clean up the material:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Prevent further leakage or spillage if safe to do so.
-
Contain the spill. Use an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust to soak up the material.[2]
-
Collect the waste. Sweep or vacuum up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[4]
-
Do not let the chemical enter the environment or drains. [2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical in regular trash or down the drain.
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Dispose of the contents and container to an approved waste disposal plant.[2][3][4]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,2-Dimethyl-3-phenylpropanoic acid
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2,2-Dimethyl-3-phenylpropanoic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation (Skin corrosion/irritation)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene)[2][3] | Prevents skin contact and irritation.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles[2][4] | Protects eyes from splashes and dust, preventing serious irritation.[2] |
| Skin and Body Protection | Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Respirator/Face Mask | Use in a well-ventilated area. A respirator may be necessary if dust is generated.[2] | Prevents inhalation of dust, which can cause respiratory irritation.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area to minimize dust generation and inhalation.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Store in a tightly sealed, properly labeled container in a cool, dry place.
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
After skin contact: Remove contaminated clothing.[7] Gently brush off any excess solid from the skin.[7][8] Flush skin with copious amounts of water for at least 15 minutes.[6] If irritation persists, seek medical attention.
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow: Handling a Chemical Spill
The following workflow outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for responding to a solid chemical spill.
Logical Relationship: Hazard Mitigation through PPE
The selection of appropriate PPE is directly linked to mitigating the specific hazards posed by this compound.
Caption: Relationship between chemical hazards and required PPE.
References
- 1. This compound | C11H14O2 | CID 21880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. falseguridad.com [falseguridad.com]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. sams-solutions.com [sams-solutions.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Acid and chemical burns - NHS [nhs.uk]
- 8. virtual-college.co.uk [virtual-college.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
